Anti-inflammatory peptide 1
Description
Definition and Biological Significance of AIPs in Immunomodulation
Anti-inflammatory peptides (AIPs) are short chains of amino acids, typically containing 2 to 20 residues, that play a crucial role in modulating the body's immune response. rsc.orgrsc.org These peptides can be derived from natural sources, such as food proteins, or synthesized in a laboratory. rsc.orgbohrium.com Their biological significance lies in their ability to regulate and often suppress inflammatory pathways, making them a subject of intense research for therapeutic applications. nih.govnih.gov
Inflammation is a natural defense mechanism triggered by injury or infection, involving the recruitment of immune cells and the release of pro-inflammatory mediators to restore tissue balance. rsc.orgtandfonline.com However, uncontrolled or chronic inflammation can lead to various diseases. bohrium.com AIPs intervene in this process by interacting with immune cells, modulating signaling pathways, and reducing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.orgmdpi.com This modulation helps to balance the immune response and prevent excessive inflammation. mdpi.com
Conceptual Framework of Peptides as Anti-inflammatory Agonists
The idea of peptides acting as anti-inflammatory agents revolves around the concept of agonists that can actively suppress inflammatory processes. annualreviews.org Unlike antagonists that block the action of a single inflammatory mediator, these peptide agonists can inhibit convergent pathways initiated by multiple triggers. annualreviews.org This broader mechanism of action suggests a potentially higher efficacy in controlling complex inflammatory responses. annualreviews.org The activity of these peptides is often determined by their specific amino acid sequence, size, charge, and hydrophobicity, which dictate their interaction with biological targets. rsc.orgrsc.org Research has shown that peptides with molecular weights under 1 kDa and containing hydrophobic and positively charged amino acids are often the most active. rsc.orgrsc.org They exert their effects by down-regulating key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. rsc.orgbohrium.com
Evolution of Research Trajectories in AIP Discovery and Characterization
The discovery and study of AIPs have evolved significantly over the years. Initially, many bioactive peptides were isolated from natural sources and identified through traditional biochemical methods. nih.govdovepress.com The development of solid-phase peptide synthesis (SPPS) technology revolutionized the field, allowing for the efficient chemical synthesis of peptides for research and therapeutic development. nih.gov
Modern research now heavily employs advanced techniques like proteomics and bioinformatics to identify and characterize novel AIPs. mdpi.comoup.com Computational tools can predict the anti-inflammatory potential of peptide sequences from various protein sources, accelerating the discovery process. rsc.orgbohrium.com Furthermore, in vitro cell culture models, such as macrophage and monocyte cell lines, are extensively used to screen for anti-inflammatory activity and elucidate the mechanisms of action before moving to in vivo animal studies. rsc.orgtandfonline.com This systematic approach has expanded the library of known AIPs and deepened the understanding of their therapeutic potential. nih.govoup.com
Structure
2D Structure
Properties
IUPAC Name |
3-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H82N12O14S2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZUZGWPOCVGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H82N12O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sources and Derivation Strategies for Anti Inflammatory Peptides
Naturally Occurring Anti-inflammatory Peptides
Nature provides a rich reservoir of peptides with potent anti-inflammatory activities, found in mammals, plants, and a variety of other organisms.
Mammalian bodies produce their own peptides to regulate inflammation. Key examples include peptides related to the neuroendocrine system.
Corticotropin-Releasing Factor (CRF): CRF is a key hormone in the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's response to stress. nih.gov Hypothalamic CRF is recognized as the primary physiological regulator of pituitary adrenocorticotropic hormone (ACTH) secretion. physiology.org Beyond its role in the brain, CRF can be produced at peripheral sites of inflammation. oup.com While central CRF activation leads to the release of anti-inflammatory glucocorticoids, peripheral CRF can have pro-inflammatory effects, possibly through the activation of mast cells. physiology.orgoup.com Studies have shown that CRF and its related peptides can also exert a direct anti-inflammatory effect by transiently suppressing the release of Tumor Necrosis Factor-alpha (TNF-α) from macrophages in the early stages of inflammation. nih.gov This effect is mediated through both CRF receptor types and involves the induction of COX-2 and PGE2 synthesis. nih.gov However, prolonged exposure can lead to an increase in TNF-α production. nih.gov
Neurotensin-Related Peptides: Neurotensin (B549771) (NT) is a 13-amino acid peptide found in the central nervous system and the gastrointestinal tract. mdpi.com It is released from intestinal endocrine cells in response to fat ingestion and is involved in the regulation of food intake. mdpi.com Evidence suggests that NT can act as a pro-inflammatory neuropeptide in the context of colonic inflammation, where it may stimulate immune cells to release inflammatory mediators. jci.org However, other research indicates that neurotensin can also have anti-inflammatory effects, such as decreasing the expression of the chemokine CCL11 in skin fibroblasts. nih.gov NT's role in inflammation appears to be complex and context-dependent, potentially modulating inflammatory responses through its interaction with various immune and nerve cells. jci.orgbiolife-publisher.it
Plants are a significant source of bioactive peptides that offer a gentler alternative to traditional anti-inflammatory drugs. nih.govresearchgate.net These plant-derived anti-inflammatory peptides (PAPs) have been shown to be effective against various chronic diseases. nih.govresearchgate.net PAPs can modulate inflammatory signaling pathways and inhibit the secretion of inflammatory factors. nih.gov Research has focused on understanding their specific regulatory mechanisms and structure-activity relationships to optimize their enzymatic processing. nih.govresearchgate.net A key challenge in the application of PAPs is achieving high yields, as enzymatic products are mixtures that require purification. mdpi.com
| Plant Source | Observed Anti-inflammatory Effect | Key Research Finding |
| Various | Can resist excessive inflammatory responses by modulating signaling pathways. nih.gov | PAPs inhibit inflammation by regulating pathways like NF-κB and MAPK. nih.gov |
| General | Shown to be effective interventions against chronic diseases. nih.govresearchgate.net | Lack of clinical data currently limits the widespread use of PAPs. mdpi.com |
| Beans | Inhibited inflammation by regulating the NF-κB signaling pathway. nih.gov | The inhibitory effect on IL-1β was four times higher than on non-specific inflammatory factors. nih.gov |
The enzymatic hydrolysis of proteins from various animal sources can release smaller peptides with potent anti-inflammatory properties.
Milk Casein: Peptides derived from the hydrolysis of milk proteins, such as casein, have demonstrated anti-inflammatory activities.
Sturgeon Muscle: Hydrolysates from sturgeon muscle have shown significant anti-inflammatory effects. rsc.org A fraction of sturgeon muscle hydrolysate with a molecular weight of less than 3 kDa exhibited superior anti-inflammatory activity in lipopolysaccharide (LPS)-induced macrophages. nih.gov These peptides were found to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α. nih.govsciopen.com The mechanism of action involves the suppression of the MAPK and NF-κB signaling pathways. rsc.orgsciopen.com The high content of hydrophobic amino acids in these peptides is believed to contribute to their strong NO inhibitory effect. nih.gov
Goose Blood: Research into goose blood protein has also identified peptides with anti-inflammatory potential.
Hookworm Proteins: Parasitic hookworms secrete proteins that can modulate the host's immune system to suppress inflammation. frontiersin.orgjcu.edu.au These anti-inflammatory proteins (AIPs), such as Ac-AIP-1 and Na-AIP-1, have been shown to protect against colitis in animal models. frontiersin.orgfrontiersin.org Peptides derived from these larger proteins, some as short as 20 amino acids, have demonstrated therapeutic activity. frontiersin.orgnih.gov These peptides work in part by suppressing the production of inflammatory cytokines. frontiersin.orgnih.gov
| Animal Source | Peptide/Hydrolysate | Key Anti-inflammatory Finding | Mechanism of Action |
| Sturgeon (Acipenser schrenckii) | Muscle Hydrolysate | Decreased severity of DSS-induced colitis in mice. rsc.org | Suppression of NF-κB and MAPK pathways. rsc.org |
| Sturgeon (Acipenser schrenckii) | Cartilage Hydrolysate (ESCH) | Inhibited nitric oxide (NO) production and reduced IL-6 levels. nih.gov | Downregulation of MAPK channels. nih.gov |
| Hookworm (Ancylostoma caninum) | Ac-AIP-1 | Reduced acute inflammation in a mouse model of colitis. frontiersin.org | Induction of regulatory T cells and IL-10 production. frontiersin.org |
| Hookworm (Necator americanus) | Na-AIP-1 | Protects against T cell transfer colitis in mice. frontiersin.org | CD11c+ cell-dependent mechanism. frontiersin.org |
A diverse range of organisms produce anti-inflammatory peptides, highlighting the widespread evolutionary importance of these molecules.
Insects: Edible insects are emerging as a novel source of bioactive peptides with health benefits, including anti-inflammatory properties. nih.govresearchgate.net Peptides derived from insects like Gryllodes sigillatus, Tenebrio molitor, and Schistocerca gregaria have been shown to inhibit inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govoup.com For instance, peptide fractions from Gryllodes sigillatus were effective inhibitors of COX-2. nih.gov
Marine Species: The marine environment is a rich source of unique bioactive compounds. researchgate.net Peptides from marine organisms like the Asiatic hard clam, salmon, and the marine algae Pyropia yezoensis have demonstrated anti-inflammatory activity. mdpi.comspandidos-publications.com These peptides can inhibit the production of pro-inflammatory cytokines and NO, often by targeting the NF-κB and MAPK signaling pathways. mdpi.com For example, a peptide from salmon pectoral fin hydrolysate, PAY, showed anti-inflammatory effects by inhibiting the NO/iNOS and PGE2/COX-2 pathways. mdpi.com
Microorganisms: Microorganisms, including marine bacteria, also produce peptides with anti-inflammatory properties. mdpi.com For instance, peptides from Synechococcus sp. have demonstrated anti-inflammatory activity. mdpi.com
Cathelicidins are a family of antimicrobial peptides that also play a crucial role in modulating the immune system.
LL-37: LL-37 is the only human cathelicidin (B612621) and is a 37-amino-acid peptide. nih.gov It is generated from the hCAP18 protein by enzymatic cleavage. nih.gov Besides its antimicrobial functions, LL-37 has complex immunomodulatory roles. nih.govimrpress.com It can promote the inflammatory response by inducing the production of chemokines to attract immune cells to sites of injury or infection. nih.gov However, it can also have anti-inflammatory effects. For example, LL-37 and its derivative IG-19 can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β induced by interleukin-32 (IL-32), while enhancing the anti-inflammatory cytokine IL-1RA. merckmillipore.com The role of LL-37 in inflammation can be dualistic; in psoriasis, it can form complexes with self-DNA that trigger an auto-inflammatory cascade, but it can also block inflammasome activation in keratinocytes. nih.gov
| Peptide | Source | Key Anti-inflammatory Finding |
| LL-37 | Human Cathelicidin | Suppresses IL-32-induced production of pro-inflammatory cytokines (TNF-α, IL-1β). merckmillipore.com |
| IG-19 | Derivative of LL-37 | Protects against collagen-induced arthritis in a murine model by reducing pro-inflammatory cytokines. merckmillipore.comumanitoba.ca |
Peptides from Other Biological Origins (e.g., Insect, Marine Species, Microorganisms)
Synthetic and Engineered Anti-inflammatory Peptides
The development of synthetic and engineered peptides allows for the creation of novel molecules with enhanced stability, selectivity, and therapeutic potential. mdpi.comnih.gov
Synthetic Peptides: Researchers can synthesize peptides based on the structures of naturally occurring anti-inflammatory molecules. For instance, Anti-Inflammatory Peptide 3 is a synthetic peptide designed from a region of high similarity between lipocortin I and uteroglobin and shows potent in vivo anti-inflammatory activity. peptide.com Another example is PEP-1, a peptide based on the Glucocorticoid-Induced Leucine (B10760876) Zipper (GILZ) protein, which has demonstrated significant anti-inflammatory activity by reducing the activation of pro-inflammatory genes like TNFα and IL-6. mdpi.comnih.gov Synthetic anti-inflammatory peptide 15 (SAP15), designed from human beta-defensin 3, inhibits inflammation by downregulating intracellular inflammatory pathways. medchemexpress.com
Engineered Peptides: Peptide engineering involves modifying existing peptide structures to improve their properties. One strategy is to graft a short, active peptide sequence onto a stable scaffold. mdpi.com For example, short peptides derived from tick saliva proteins called evasins have been engineered to mimic their broad-spectrum anti-chemokine activity, which is useful for treating inflammatory diseases. ox.ac.uknih.gov These engineered peptides can be more stable and potent than the original molecules. nih.govnih.govresearchgate.net
| Peptide Name | Basis of Design | Key Anti-inflammatory Finding |
| PEP-1 | Glucocorticoid-Induced Leucine Zipper (GILZ) protein | Reduced disease severity in experimental colitis models by inhibiting NF-κB activity. mdpi.comnih.gov |
| SAP15 | Human beta-defensin 3 | Inhibits inflammation by reducing the phosphorylation of NF-κB p65. medchemexpress.com |
| BK1.3 | Tick evasin protein P672 | Potently blocks inflammatory cell recruitment in vivo. nih.gov |
| Anti-Inflammatory Peptide 3 | Lipocortin I and Uteroglobin | Potent in vivo anti-inflammatory activity and strong PLA2 inhibition. peptide.com |
Chemical Synthesis Methodologies (e.g., Solid Phase Synthesis, Liquid Phase Synthesis)
The primary methods for producing Anti-inflammatory Peptide 1 and its related compounds are through chemical synthesis, which allows for a high degree of purity and the precise construction of its amino acid sequence (H-Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser-OH). nih.govbiosyn.com These techniques are broadly categorized into Solid Phase Peptide Synthesis (SPPS) and Liquid Phase Peptide Synthesis (LPPS). creative-peptides.com
Solid Phase Peptide Synthesis (SPPS): This is the most common and efficient method for synthesizing peptides like this compound. The process involves sequentially adding amino acids to a growing peptide chain that is anchored to an insoluble solid support or resin. nih.govgoogle.com The synthesis follows a cycle of deprotection and coupling steps. A standard approach is the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. google.com In this method, the N-terminal of the amino acid is protected by an Fmoc group, which is removed with a mild base like piperidine (B6355638) before the next amino acid is coupled. Coupling agents, such as HATU (O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluoro-phosphate), are used to facilitate the formation of peptide bonds. google.com Once the full peptide sequence is assembled, it is cleaved from the resin support and deprotected using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. google.com The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). ingentaconnect.com
Liquid Phase Peptide Synthesis (LPPS): In LPPS, the peptide is synthesized while remaining in a soluble form throughout the entire process. creative-peptides.com This method involves the stepwise addition of protected amino acids in a solution, followed by purification after each step. While it can be more time-consuming and labor-intensive than SPPS due to the need for purification at each stage, LPPS is suitable for large-scale production. creative-peptides.com Similar to SPPS, protecting groups are used for the amino and carboxyl groups to control the reaction.
Synthetic peptides corresponding to the region of highest similarity between human lipocortin I and rabbit uteroglobin, known as antiflammins, have been shown to inhibit phospholipase A2 and possess potent anti-inflammatory activity. nih.gov
Table 1: Comparison of Peptide Synthesis Methodologies
| Feature | Solid Phase Peptide Synthesis (SPPS) | Liquid Phase Peptide Synthesis (LPPS) |
| Principle | Peptide chain is anchored to an insoluble resin. | All reactants are in the liquid phase. |
| Purification | Performed once at the end of the synthesis. | Required after each coupling step. |
| Automation | Easily automated. | More difficult to automate. |
| Scalability | Typically used for lab-scale and small to medium production. | Suitable for large-scale industrial production. |
| Excess Reagents | Can be used to drive reactions to completion; easily washed away. | Must be carefully controlled or removed after each step. |
Rational Design and Structure-Guided Peptide Engineering
Rational design of this compound focuses on understanding its structure-activity relationship (SAR) to create analogs with improved stability, potency, and selectivity. rsc.orgpreprints.org The initial design of antiflammins was based on identifying a region of high sequence similarity between two proteins with known anti-inflammatory properties, lipocortin I and uteroglobin. biosyn.com This approach represents a foundational example of biomimicry in peptide design.
A key area of research has been the modification of the original this compound sequence (MQMKKVLDS) to overcome certain limitations. nih.gov The presence of methionine (Met) residues makes the peptide susceptible to oxidation, which can lead to inactivation. nih.gov Studies have shown that replacing the methionine residues with non-oxidizable amino acids, such as alanine (B10760859) or norleucine, can create more stable analogs. nih.gov These novel antiflammins were found to be inhibitory without requiring reducing agents, although they sometimes needed heating to achieve an active conformation, possibly by promoting favorable hydrophobic interactions. nih.gov
Structure-guided design utilizes knowledge of the target enzyme, phospholipase A2 (PLA2), to engineer peptides that bind more effectively to its active site. researchgate.netbiorxiv.org By analyzing the three-dimensional structure of the peptide-enzyme complex, modifications can be made to the peptide's amino acid sequence to enhance interactions, such as hydrogen bonding or hydrophobic contacts, thereby increasing inhibitory potency. researchgate.netmdpi.com For instance, incorporating D-amino acids has been explored to increase resistance to enzymatic degradation and potentially improve cellular uptake. ingentaconnect.com These structure-based approaches are critical for developing new anti-inflammatory agents with optimized therapeutic properties. nih.gov
Table 2: Examples of Rationally Designed Antiflammin Analogs
| Peptide Name | Sequence | Key Modification | Rationale/Outcome | Reference |
| Antiflammin-1 | MQMKKVLDS | Original Sequence | Based on homology between uteroglobin and lipocortin I. nih.gov | nih.govbiosyn.com |
| Antiflammin-2 | HDMNKVLDL | Different sequence from the same homology region. | More potent inhibitor of Platelet-Activating Factor (PAF) synthesis than Antiflammin-1. nih.gov | nih.gov |
| Methionine-Substituted Analogs | e.g., AQAKKVLDS | Methionine (M) replaced with Alanine (A) or Norleucine. | Increased stability against oxidation. nih.gov | nih.gov |
| KVLD | KVLDS | Truncated fragment of Antiflammin-1. | Investigates the minimal active sequence. | nih.gov |
Biotechnological Production through Biotransformation and Enzymatic Cleavage
Beyond chemical synthesis, this compound and similar bioactive peptides can be produced using biotechnological methods. These strategies leverage biological systems, such as enzymes and microorganisms, to generate the desired peptide from larger protein precursors. creative-peptides.com
Enzymatic Cleavage: This method involves using specific proteases to cut larger proteins at defined points, releasing smaller peptide fragments with anti-inflammatory activity. nih.govnih.gov The parent proteins can be sourced from various natural materials, including plants or animal proteins. bohrium.com For example, the visceral mass of the gastropod Harpa ventricosa was hydrolyzed using enzymes like trypsin, alcalase, and pepsin to produce protein hydrolysates containing bioactive peptides. nih.gov The choice of enzyme is critical as different proteases cleave at specific amino acid sites, influencing the sequence and, consequently, the biological activity of the resulting peptides. nih.gov Trypsin, for instance, cleaves at the carboxyl side of lysine (B10760008) and arginine residues, which are present in the this compound sequence. This method offers a way to produce a mixture of bioactive peptides from natural and sustainable sources. bohrium.com
Biotransformation via Microbial Fermentation: This technique uses microorganisms to break down protein-rich substrates into a variety of bioactive compounds, including anti-inflammatory peptides. bohrium.com The microbes secrete proteases that hydrolyze the proteins in the fermentation medium. This process is widely used in the food industry to produce functional foods from sources like fermented milk or soybeans. The resulting fermentate contains a complex mixture of peptides whose activity can be further tested and characterized.
These biotechnological approaches are valuable for producing peptide hydrolysates from natural sources, which can then be purified to isolate specific active compounds like this compound. nih.gov
Molecular Mechanisms of Anti Inflammatory Action
Modulation of Pro-inflammatory and Anti-inflammatory Mediator Expression
Anti-inflammatory peptide 1 exerts its effects by intricately regulating the expression of various molecules that either promote or suppress inflammation. This includes a direct influence on the production of cytokines and chemokines, as well as the synthesis of other inflammatory mediators like nitric oxide and prostaglandins (B1171923).
Regulation of Cytokine Production
The peptide has demonstrated a significant ability to modulate the production of key cytokines involved in the inflammatory cascade. Cytokines are small proteins that are crucial for cell signaling, and their balance is vital for a healthy immune response. abcam.comthermofisher.com
Conversely, the peptide can also influence the production of anti-inflammatory cytokines. Interleukin-10 (IL-10) and Interleukin-4 (IL-4) are known for their roles in suppressing inflammatory responses. abcam.comnih.gov Evidence suggests that some peptides can enhance the expression of these anti-inflammatory cytokines, thereby promoting the resolution of inflammation. frontiersin.org The peptide's ability to downregulate pro-inflammatory cytokines like Interferon-gamma (IFN-γ) further contributes to its anti-inflammatory profile. frontiersin.org
Table 1: Effect of this compound on Cytokine Expression
| Cytokine | Primary Role in Inflammation | Effect of this compound | Supporting Findings |
|---|---|---|---|
| TNF-α | Pro-inflammatory | Inhibition of expression and production. aging-us.comsciopen.commedchemexpress.com | Peptides can reduce mRNA levels and secretion. nih.govplos.orgnih.gov |
| IL-1β | Pro-inflammatory | Suppression of expression. aging-us.com | Peptides can inhibit the production of IL-1β. nih.gov |
| IL-6 | Pro-inflammatory | Downregulation of expression. aging-us.comsciopen.commedchemexpress.comnih.gov | Peptides can decrease mRNA levels. mdpi.com |
| IL-10 | Anti-inflammatory | Potential upregulation to suppress inflammation. nih.gov | Some peptides promote the expression of anti-inflammatory cytokines. frontiersin.org |
| IL-4 | Anti-inflammatory | Potential modulation to aid in inflammation resolution. frontiersin.org | Peptides can influence the production of cytokines that resolve inflammation. frontiersin.org |
| IFN-γ | Pro-inflammatory | Downregulation of production. frontiersin.org | Contributes to the overall anti-inflammatory effect. |
Inhibition of Chemokine Secretion and Chemotaxis
Chemokines are a specific type of cytokine that directs the movement of immune cells to a site of inflammation, a process known as chemotaxis. This compound has been shown to interfere with this process by inhibiting the secretion of key chemokines.
Notably, the peptide can suppress the production of chemokines such as CXCL1 (also known as KC in mice) and CCL5 (also known as RANTES). njmonline.nldovepress.com By reducing the levels of these chemoattractants, the peptide effectively limits the recruitment of immune cells like neutrophils and monocytes to the inflamed tissue, thereby reducing the inflammatory infiltrate. dovepress.comfrontiersin.org Some studies have shown that certain peptide fragments can counteract the integrin activation on myeloid cells that is triggered by chemokines like CCL5 and CXCL1. ahajournals.org This further impedes the migration of these cells.
Regulation of Intracellular Inflammatory Signaling Pathways
The production of inflammatory mediators is controlled by complex intracellular signaling pathways. This compound targets key nodes within these pathways to exert its regulatory effects.
Nuclear Factor Kappa B (NF-κB) Pathway Inhibition
The Nuclear Factor Kappa B (NF-κB) pathway is a central regulator of inflammation. mdpi.commdpi.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. bmbreports.org Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to move into the nucleus and trigger the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, iNOS, and COX-2. frontiersin.orgnih.govmdpi.com
This compound has been shown to be a potent inhibitor of the NF-κB pathway. medchemexpress.combmbreports.org It can prevent the degradation of IκBα, which consequently blocks the nuclear translocation of the NF-κB p65 subunit. sciopen.com By inhibiting this critical transcription factor, the peptide effectively shuts down the production of a wide array of inflammatory molecules. aging-us.comnih.govmdpi.com
Mitogen-Activated Protein Kinase (MAPK) Pathways Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades involved in the inflammatory response. mdpi.com These pathways, which include the extracellular signal-regulated kinase (ERK) and p38 MAPK, are activated by various inflammatory stimuli and play a role in regulating the expression of inflammatory genes. researchgate.netmdpi.comnih.gov
Research indicates that this compound can modulate MAPK signaling. Specifically, it has been observed to inhibit the phosphorylation, and thus the activation, of both ERK and p38. mdpi.combmbreports.org By dampening the activity of these MAPK pathways, the peptide provides another layer of control over the inflammatory response, often working in concert with its inhibition of the NF-κB pathway. frontiersin.org
Table 2: Impact of this compound on Intracellular Signaling
| Signaling Pathway | Key Proteins | Role in Inflammation | Effect of this compound |
|---|---|---|---|
| NF-κB Pathway | NF-κB (p65), IκBα | Master regulator of pro-inflammatory gene expression. mdpi.commdpi.com | Inhibition of IκBα degradation and NF-κB nuclear translocation. sciopen.combmbreports.org |
| MAPK Pathways | ERK, p38 | Regulation of inflammatory gene expression. mdpi.commdpi.com | Inhibition of ERK and p38 phosphorylation (activation). frontiersin.orgmdpi.combmbreports.org |
Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway Regulation
The Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cellular processes, including inflammation. nih.govmdpi.com Anti-inflammatory peptides can modulate this pathway to exert their anti-inflammatory effects. Activation of the PI3K/Akt pathway is generally considered a negative regulator of the inflammatory response, particularly in macrophages stimulated by Toll-like receptors (TLRs). mdpi.com
Research indicates that certain anti-inflammatory peptides can increase the phosphorylation of Akt, a key event in the pathway's activation. spandidos-publications.com This activation can lead to the suppression of pro-inflammatory responses. For instance, some peptides have been shown to shift macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype through the PI3K/Akt pathway. nih.govmdpi.com The M2 phenotype is associated with the secretion of anti-inflammatory cytokines like IL-10 and contributes to the resolution of inflammation and tissue repair. nih.gov
Furthermore, the regulation of the PI3K/Akt pathway by some peptides can influence other downstream inflammatory pathways, such as the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. mdpi.com
Table 1: Impact of Anti-inflammatory Peptides on PI3K/Akt Pathway Components
| Peptide Source/Type | Effect on PI3K/Akt Pathway | Downstream Consequence | Reference |
| Corn Oligopeptides | Decreased Akt phosphorylation | Reduced IKKβ phosphorylation (NF-κB pathway) | mdpi.com |
| Lupin Peptides | Regulation of p38 and Akt | Inhibition of TNF-α, IL-1, IL-6, MCP-1 secretion | mdpi.com |
| Insulin-like growth factor-1 (IGF-1) | Increased Akt phosphorylation | Alleviation of inflammation | spandidos-publications.com |
| Glutathione (GSH) | Increased PTEN expression, suppressed p-PI3K and p-Akt | Decreased ROS and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | archivesofrheumatology.org |
JAK-STAT Signaling Pathway Interference
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity and inflammation. frontiersin.orgresearchgate.net Anti-inflammatory peptides can interfere with this pathway to dampen inflammatory responses.
The mechanism of interference often involves the inhibition of the phosphorylation of JAK and STAT proteins. researchgate.net Phosphorylation is essential for the activation of STATs, which then dimerize and translocate to the nucleus to act as transcription factors for pro-inflammatory genes. researchgate.nettandfonline.com By preventing this activation, anti-inflammatory peptides can effectively reduce the production of inflammatory mediators.
Some peptides achieve this by upregulating the expression of Suppressors of Cytokine Signaling (SOCS) proteins, such as SOCS-1 and SOCS-3. frontiersin.orgmdpi.com SOCS proteins are endogenous negative feedback inhibitors of the JAK-STAT pathway. They can inhibit JAK activity and promote their degradation, thereby preventing the sustained activation of the inflammatory cascade. frontiersin.orgmdpi.com For example, curcumin (B1669340) has been shown to increase SOCS-1 expression, leading to reduced phosphorylation of JAK2 and STAT3 and a subsequent decrease in pro-inflammatory cytokine secretion. mdpi.com
Table 2: Modulation of the JAK-STAT Pathway by Anti-inflammatory Compounds
| Compound | Mechanism of Interference | Effect on Immune Response | Reference |
| Curcumin | Enhances SOCS-1 expression, inhibits JAK2/STAT3 phosphorylation | Upregulates anti-inflammatory cytokines (IL-4, IL-10) | mdpi.com |
| Resveratrol | Downregulates p-JAK and p-STAT expression | Reduces inflammatory cytokines | frontiersin.org |
| Anti-inflammatory Cytokines (e.g., IL-4, IL-10) | Activate JAK-STAT pathway | Inhibit production of pro-inflammatory cytokines | tandfonline.com |
NLRP3 Inflammasome Activation Suppression
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. dovepress.comfrontiersin.orgspandidos-publications.com Anti-inflammatory peptides can suppress the activation of the NLRP3 inflammasome, representing a key anti-inflammatory mechanism.
Certain peptides have been demonstrated to inhibit the assembly of the NLRP3 inflammasome complex. nih.gov For example, the Gly-Pro-Ala (GPA) peptide has been found to suppress the assembly of the NLRP3 inflammasome and the subsequent cleavage of Gasdermin D (GSDMD), a critical step for pyroptosis. nih.gov The mechanism for this suppression can involve the maintenance of mitochondrial homeostasis by inhibiting the production of reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome. nih.gov
Other synthetic cationic antimicrobial peptides have been shown to neutralize NLRP3 inflammasome activators like lipopolysaccharide (LPS) and ATP, thereby preventing the initiation of the inflammatory cascade. plos.org This neutralization leads to reduced production of IL-1β, IL-6, and TNF-α. plos.org
Immunomodulatory Effects on Specific Immune Cell Functions
This compound also directly modulates the function of various immune cells involved in the inflammatory response.
Direct Interactions with Immune Cells (e.g., Leukocytes, Macrophages, Neutrophils, Mast Cells, T Lymphocytes)
Anti-inflammatory peptides can directly interact with and modulate the function of a variety of immune cells. nih.govnih.gov
Macrophages: Peptides can influence macrophage polarization, often promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. mdpi.com This shift is crucial for resolving inflammation and initiating tissue repair. nih.gov
Neutrophils: As the first responders to sites of inflammation, neutrophils are a key target for anti-inflammatory peptides. jmb.or.kr Some peptides can inhibit the recruitment and activation of neutrophils, thereby limiting the initial inflammatory surge. nih.gov
T Lymphocytes: Peptides can modulate T cell responses, for instance, by inhibiting the development of self-reactive Th1 cells, which are involved in autoimmune responses. nih.gov
Mast Cells: Certain neuropeptides can either activate or inhibit mast cell degranulation, which releases a host of inflammatory mediators. nih.govmdpi.com
Leukocytes: Generally, peptides can influence the migration and recruitment of various leukocytes to the site of inflammation, often by inhibiting the release of chemokines. nih.govjmb.or.kr
Inhibition of Neutrophil-Driven Myeloperoxidase (MPO) Activity
Myeloperoxidase (MPO) is an enzyme abundantly found in neutrophils that produces potent reactive oxygen species, contributing to oxidative damage and inflammation. frontiersin.orgnih.gov A class of anti-inflammatory peptides known as EPICC peptides, including RLS-0071, have been shown to inhibit MPO activity. frontiersin.org
The mechanism of inhibition involves direct binding of the peptide to the heme ring within the MPO molecule. frontiersin.orgresearchgate.net This interaction protects the heme ring from oxidative damage and prevents the release of free iron, which would otherwise perpetuate oxidative stress. frontiersin.orgplos.org Some peptides achieve this through an antioxidant mechanism, mediated by specific amino acid residues like cysteine within their sequence. frontiersin.orgresearchgate.net
Table 3: Inhibition of Myeloperoxidase (MPO) by Peptides
| Peptide | Mechanism of MPO Inhibition | Consequence | Reference |
| RLS-0071 (EPICC Peptide) | Direct binding to the heme ring of MPO | Blocks MPO-mediated oxidative damage | frontiersin.orgresearchgate.net |
| Peptide Inhibitor of Complement C1 (PIC1) | Antioxidant effect, protects heme ring from oxidation | Reverses the oxidized state of MPO substrates | plos.org |
| ACGSDGK (from Tuna) | Occludes the active site of MPO | Inhibits MPO chlorination and peroxidation activity | mdpi.com |
Prevention of Neutrophil Extracellular Trap (NET) Formation (NETosis)
Neutrophil Extracellular Traps (NETs) are web-like structures of decondensed chromatin, histones, and granular proteins released by neutrophils to trap pathogens. imrpress.comnih.gov However, excessive NET formation can lead to tissue damage and fuel inflammation. imrpress.comsmw.ch
Certain anti-inflammatory peptides can inhibit NETosis. frontiersin.orgjci.org For example, the EPICC peptide RLS-0071 inhibits NET formation, and this activity is linked to its ability to inhibit MPO. frontiersin.orgresearchgate.net Another example is the neonatal NET-inhibitory factor (nNIF), which has been found to block key steps in NET formation, including the activity of peptidyl arginine deiminase 4 (PAD4), an enzyme crucial for chromatin decondensation. jci.org By preventing NET formation, these peptides can reduce a significant source of inflammatory mediators and autoantigens. jci.orgresearchgate.net
Modulation of Dendritic Cell Activation and Regulatory Cell Emergence
Anti-inflammatory peptides can exert their effects by modulating the activation of dendritic cells (DCs), which are crucial antigen-presenting cells that link innate and adaptive immunity. immunotherapy.idmdpi.com Some peptides can inhibit the pro-inflammatory activation of DCs, preventing them from maturing into cells that would trigger an aggressive immune response. nih.govfrontiersin.org For instance, certain peptides can suppress the upregulation of co-stimulatory molecules like CD80 and CD86 on the surface of DCs, which are necessary for activating T cells. mdpi.comnih.gov This modulation can lead to a state of immune tolerance rather than inflammation. immunotherapy.id
Furthermore, the interaction of anti-inflammatory peptides with DCs can promote the emergence of regulatory T cells (Tregs), a specialized subset of T cells that suppress excessive immune responses and maintain self-tolerance. nih.govnih.gov Tolerogenic DCs, which can be induced by certain peptides, are known to favor the differentiation of naïve T cells into Tregs. immunotherapy.idnih.gov These Tregs, in turn, produce anti-inflammatory cytokines like Interleukin-10 (IL-10), further dampening the inflammatory cascade. frontiersin.orgaai.org Some neuropeptides have been shown to facilitate the generation of regulatory T cells, contributing to their therapeutic effect in inflammatory models. nih.gov By influencing DC activation and promoting the development of regulatory cells, these peptides help to re-establish immune homeostasis and resolve inflammation. nih.govnih.gov
Receptor-Mediated Anti-inflammatory Mechanisms
The anti-inflammatory actions of various peptides are often initiated by their interaction with specific receptors on the surface of immune and other cells. This binding triggers intracellular signaling cascades that ultimately lead to a reduction in the inflammatory response.
Toll-like Receptor (TLR) Binding and Signaling Inhibition (e.g., TLR4)
Toll-like receptors (TLRs), particularly TLR4, are key players in the innate immune system, recognizing pathogen-associated molecular patterns like lipopolysaccharide (LPS) from Gram-negative bacteria and initiating a potent inflammatory response. nih.govfrontiersin.org Several anti-inflammatory peptides exert their effects by interfering with TLR4 signaling. frontiersin.orgplos.orgnih.gov
One mechanism involves the direct binding of the peptide to TLR4 or its co-receptor MD-2, which can prevent the binding of LPS to the receptor complex. frontiersin.org This competitive antagonism blocks the initiation of the downstream signaling cascade. Other peptides may not block LPS binding directly but instead inhibit the endocytosis of the TLR4 complex, a process necessary for the activation of the TRIF-dependent signaling pathway, which leads to the production of type I interferons and other pro-inflammatory mediators. nih.govplos.org
By inhibiting TLR4 signaling, these peptides can effectively suppress the activation of key transcription factors like NF-κB and IRF3. plos.orgsciopen.com This, in turn, leads to a decrease in the production of a wide range of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, as well as other inflammatory mediators. plos.orgsciopen.comresearchgate.net Some peptides have been specifically designed to disrupt the protein-protein interactions within the TLR4 signaling pathway, such as the interaction between TLR4 and its adaptor proteins MyD88 or TRAM, further highlighting the importance of this pathway as a therapeutic target. nih.govlife-science-alliance.org
Table 1: Research Findings on TLR4 Signaling Inhibition by Anti-inflammatory Peptides
| Peptide/Molecule | Mechanism of Action | Effect on Inflammatory Mediators | Cell/Animal Model |
|---|---|---|---|
| WALK11.3 | Inhibits TLR4 endocytosis, suppressing the TRIF-dependent pathway. plos.org | Decreased expression of nitric oxide, COX-2, IL-1β, IL-6, IFN-β, and TNF-α. plos.org | RAW264.7 macrophages plos.org |
| SPA4 peptide | Binds to TLR4 and down-regulates LPS-TLR4-MYD88-NF-κB signaling. nih.gov | Suppresses NF-κB activity and inflammatory cytokine response. nih.gov | Dendritic cell line, primary mouse alveolar macrophages nih.gov |
| P7 (SLAMF1-derived) | Inhibits TLR4-mediated signaling by blocking TRAM-SLAMF1 interaction. life-science-alliance.org | Reduced expression and secretion of IFNβ, TNF, IL-1β, and IL-6. life-science-alliance.org | THP-1 cells, mice life-science-alliance.org |
| Duck Liver Peptides | Inhibit phosphorylation of IκBα and nuclear translocation of NF-κB p65. sciopen.com | Inhibited release of NO, TNF-α, and IL-6. sciopen.com | RAW264.7 cells sciopen.com |
Cytokine Receptor Antagonism (e.g., IL-6 Receptor, TNF-α Receptor 1)
Pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) play a central role in driving inflammatory processes. Their biological effects are mediated through binding to their respective receptors on the cell surface. Anti-inflammatory peptides can function as antagonists for these cytokine receptors, thereby blocking the pro-inflammatory signals.
For instance, some peptides can act as antagonists for the IL-1 receptor, inhibiting the binding of IL-1β and subsequently blocking the activation of NF-κB and the secretion of other pro-inflammatory cytokines like TNF-α. nih.gov Similarly, antagonism of the TNF-α receptor 1 (TNFR1) can prevent the downstream signaling that leads to inflammation and cell death. nih.gov While direct peptide antagonists for the IL-6 receptor are a subject of ongoing research, the principle of blocking the IL-6/IL-6R complex from interacting with the signal-transducing subunit gp130 is a key therapeutic strategy. ijbs.com The production of soluble forms of cytokine receptors, such as soluble TNF receptors (sTNFRs), can also be induced by certain molecules, which then act as natural antagonists by binding to and neutralizing the cytokines in circulation. nih.govscielo.br
Table 2: Research Findings on Cytokine Receptor Antagonism
| Peptide/Molecule | Target Receptor | Mechanism of Action | Effect |
|---|---|---|---|
| Ilantide | IL-1 Receptor Type I (IL-1RI) nih.gov | Binds to IL-1RI, inhibiting IL-1β-induced NF-κB activation. nih.gov | Reduced secretion of TNF-α in vitro and reduced inflammation in an animal model of arthritis. nih.gov |
| Anti-TNF-α molecules | TNF-TNFR1/TNFR2 nih.govplos.org | Act on the TNF-TNFR1/TNFR2 signaling pathways. nih.govplos.org | Reduced TNF-α levels and improved macroscopic, histological, and permeability aspects in the intestine of animals. nih.govplos.org |
| Interleukin-6 (as an inducer) | Induces soluble receptors | Induces the production of IL-1 receptor antagonist (IL-1Ra) and soluble TNF receptor p55. nih.gov | Potential anti-inflammatory effects through antagonism of IL-1 and TNF. nih.gov |
Glycan-Binding Lectin-Type Receptor Engagement (e.g., Siglecs, NKG2D, Selectins)
Siglecs (Sialic acid-binding immunoglobulin-like lectins): These receptors are primarily found on immune cells, and many of them have inhibitory functions. researchoutreach.orgfrontiersin.org Peptides designed to bind to inhibitory Siglecs can trigger signaling pathways that dampen immune cell activation, acting as checkpoint inhibitors. researchoutreach.orgnih.gov
NKG2D: This is an activating receptor found on natural killer (NK) cells and other cytotoxic lymphocytes. While typically involved in anti-tumor and anti-viral responses, its modulation can be relevant in certain inflammatory contexts. Peptide mimetics can be designed to interact with this receptor. researchoutreach.org
Selectins: This family of adhesion molecules (P- and E-selectin) is crucial for the initial steps of leukocyte rolling and adhesion to the endothelium during inflammation. researchoutreach.orgfrontiersin.org Peptides that block the interaction between selectins on endothelial cells and their ligands on leukocytes can prevent the recruitment of inflammatory cells to the site of injury. frontiersin.org
The flexibility of peptide structures allows them to potentially bind to multiple types of glycan-binding receptors with high affinity, making them powerful tools for modulating the immune system. researchoutreach.orgresearchgate.net
Integrin Modulation for Leukocyte Trafficking Control
Integrins are a family of cell adhesion molecules that play a critical role in the firm adhesion of leukocytes to the endothelial lining of blood vessels, a crucial step for their migration into inflamed tissues. nih.govtandfonline.com Modulating integrin function is a key strategy for controlling leukocyte trafficking and reducing inflammation.
Anti-inflammatory peptides can act as competitive antagonists, binding to integrins such as α4β1 (VLA-4) on leukocytes and preventing their interaction with their ligands, like VCAM-1, on endothelial cells. nih.gov This blockade of adhesion prevents the leukocytes from stopping and crossing the blood vessel wall into the tissue. nih.govfrontiersin.org The activation state of integrins is also a target for modulation. Some therapeutic approaches focus on interfering with the intracellular signaling pathways that lead to integrin activation, thus keeping the integrins in a low-affinity state and preventing strong adhesion. tandfonline.comresearchgate.net By controlling integrin-mediated adhesion, these peptides can effectively limit the accumulation of inflammatory cells at the site of inflammation, thereby reducing tissue damage. nih.govnih.gov
Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone known for its role in glucose metabolism, but it also possesses significant anti-inflammatory properties. researchgate.netnih.gov These effects are mediated through the activation of the GLP-1 receptor (GLP-1R), a G protein-coupled receptor found on various cell types, including immune cells like macrophages and lymphocytes. nih.govnih.gov
Activation of the GLP-1R by GLP-1 or its agonists triggers several anti-inflammatory signaling pathways. frontiersin.orgfrontiersin.org One major pathway involves the inhibition of NF-κB activation, a key transcription factor for pro-inflammatory cytokines. researchgate.netnih.gov This leads to a reduction in the production of cytokines such as TNF-α, IL-6, and IL-1β. nih.govfrontiersin.org Furthermore, GLP-1R agonism can promote the production of the anti-inflammatory cytokine IL-10. nih.gov It can also influence macrophage polarization, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. frontiersin.org These multifaceted anti-inflammatory actions make GLP-1R agonists a promising class of therapeutic agents for a variety of inflammatory conditions. nih.govfrontiersin.org
Antioxidant Mechanisms
Anti-inflammatory peptides often exhibit potent antioxidant properties, which contribute significantly to their therapeutic effects. These mechanisms involve the direct neutralization of reactive species and the upregulation of endogenous antioxidant defense systems.
Anti-inflammatory peptides can directly mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS) and reactive nitrogen species. Oxidative stress is a key driver in the pathophysiology of inflammatory diseases, and its reduction is a critical aspect of controlling inflammation. nih.gov Peptides can protect cells from inflammatory damage by decreasing ROS generation and supporting tissue equilibrium. nih.gov
For instance, a synthetic peptide identified in bullfrog skin, designated as P1 (SGHPGAMGPVGPR), demonstrated significant free radical scavenging capacity in vitro. researchgate.netmdpi.com This activity was confirmed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays, which showed its ability to neutralize free radicals and reduce iron, respectively. mdpi.com The peptide achieved approximately 50% inhibition of DPPH radicals within 30 minutes, indicating its potential to protect against oxidative damage by capturing free radicals like superoxide (B77818) ions. mdpi.com Similarly, the peptide Nesfatin-1 has been shown to exert its antioxidant effect by inhibiting the overproduction of intracellular ROS and suppressing the formation of free radicals. tandfonline.com Another peptide, NeoPep S, derived from AIMP1 protein, has also been demonstrated to possess nitrite (B80452) and reactive oxygen species scavenging capabilities, contributing to its effectiveness in wound healing. iiarjournals.org
Animal-derived peptides, in general, can offer protection against oxidative stress by preventing excessive ROS production and lipid peroxidation. mdpi.com Some food-derived peptides, such as those from soybeans, have also shown promise in reducing oxidative stress in animal models of colitis. nih.gov
| Peptide/Compound | Source/Type | Observed Antioxidant Effect | Reference |
|---|---|---|---|
| P1 (SGHPGAMGPVGPR) | Synthetic (from Bullfrog Skin) | Significant free radical scavenging (DPPH assay); Ferric reducing power (FRAP assay). | researchgate.netmdpi.com |
| Nesfatin-1 | Peptide Hormone | Inhibits intracellular ROS overproduction; Suppresses free radical formation. | tandfonline.com |
| NeoPep S | AIMP1-derived peptide | Scavenges reactive oxygen species and nitrite. | iiarjournals.org |
| GLP-1 Receptor Agonists | Peptide analogues | Decrease reactive oxygen species (ROS) generation. | nih.gov |
A key mechanism by which anti-inflammatory peptides combat oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. acs.org Nrf2 is a transcription factor that regulates a wide array of antioxidant and cytoprotective genes. researchgate.netscholaris.ca Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Upon activation by stimuli like oxidative stress or bioactive peptides, Nrf2 dissociates from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant response element (ARE)-mediated genes, including heme oxygenase-1 (HO-1). nih.govacs.org
HO-1 plays a crucial role in cytoprotection against oxidative damage and inflammation. nih.gov The activation of the Nrf2/HO-1 axis represents a primary defense mechanism against oxidative and inflammatory stress. nih.govscholaris.ca Studies have shown that various peptides can activate this pathway.
A peptide derived from Apostichopus japonicus was found to alleviate oxidative stress and inflammation by activating the Nrf2/HO-1 pathway and blocking the nuclear translocation of NF-κB. frontiersin.org
Milk and soy-derived peptides, K-8-K and S-10-S, were shown to exert antioxidant effects through the activation of the Keap1/Nrf2 pathway, leading to an increase in HO-1 expression. nih.gov
A novel antimicrobial peptide, YD1, demonstrated anti-inflammatory effects by up-regulating the Nrf2/HO-1 signaling cascade, which subsequently suppressed the TLR4/MyD88/NF-κB inflammatory pathway. nih.gov
A specially designed peptide, TAT-14, which consists of a cell-penetrating peptide (TAT) conjugated to a sequence from Nrf2, was able to enter cells, inhibit the Nrf2-Keap1 interaction, and activate the expression of HO-1 in a dose-dependent manner. acs.orgresearchgate.net This activation led to a significant suppression of LPS-induced TNF-α expression, demonstrating a direct link between Nrf2 activation and anti-inflammatory effect. acs.org
This evidence underscores that the induction of cytoprotective genes via the Nrf2/HO-1 pathway is a significant strategy by which peptides exert their anti-inflammatory and antioxidant effects. acs.org
| Peptide/Compound | Origin/Type | Mechanism | Downstream Effect | Reference |
|---|---|---|---|---|
| YD1 | Antimicrobial peptide from Kimchi | Upregulation of the Nrf2/HO-1 signaling cascade. | Suppression of NF-κB pathway; Reduced NO, PGE2, TNF-α, IL-1β, and IL-6. | nih.gov |
| TAT-14 | Synthetic (TAT-conjugated Nrf2 sequence) | Inhibits Nrf2/Keap1 protein-protein interaction. | Activation of Nrf2 and downstream HO-1 expression; Suppression of LPS-induced TNF expression. | acs.orgresearchgate.net |
| K-8-K and S-10-S | Milk and Soy-derived | Activation of the Keap1/Nrf2 pathway. | Increased HO-1 expression; Decreased nuclear NF-κB levels. | nih.gov |
| HEPFYGNEGALR | Sea cucumber (Apostichopus japonicus) | Activation of the Nrf2/HO-1 pathway. | Blocked nuclear translocation of NF-κB; Alleviated oxidative stress. | frontiersin.org |
Certain amino acids within a peptide's sequence can endow it with intrinsic antioxidant capabilities. Sulfur-containing amino acids, particularly cysteine and methionine, are noteworthy for their ability to scavenge free radicals, which contributes to the anti-inflammatory effects of the peptides that contain them. researchgate.net
The EPICC (Endogenous Peptide Inhibitor of Complement C1) family of peptides provides a clear example of this phenomenon. frontiersin.orgresearchgate.net One lead molecule, RLS-0071, possesses intrinsic antioxidant activity that is directly mediated by vicinal cysteine residues located at positions 9 and 10 of its sequence. frontiersin.orgresearchgate.net This activity allows the peptide to directly inhibit the peroxidase activity of myeloperoxidase (MPO), an enzyme released by neutrophils that generates ROS and causes tissue damage during inflammation. frontiersin.orgresearchgate.net The EPICC peptides bind directly to MPO and prevent its enzymatic activity through this cysteine-mediated antioxidant mechanism. frontiersin.orgresearchgate.net This antioxidant action is similar to that of the well-known antioxidant tripeptide, glutathione, which also relies on a cysteine residue. researchgate.net The inhibition of MPO, as well as other heme peroxidases like hemoglobin and myoglobin, is a key part of the dual-acting anti-inflammatory nature of these peptides. frontiersin.org
Activation of Antioxidant Defense Systems (e.g., Keap-1/NRF2/HO-1 pathway)
Effects on Tissue Repair and Regeneration Processes (e.g., Keratinocyte Migration)
The process of wound healing is a complex biological cascade involving inflammation, proliferation, and remodeling phases. iiarjournals.org Anti-inflammatory peptides can play a significant role in this process, particularly by influencing the behavior of key skin cells like keratinocytes and fibroblasts. mdpi.comfrontiersin.org
Keratinocyte migration and proliferation are fundamental for re-epithelialization, the process of covering a wound with new epidermal tissue. frontiersin.orgexplorationpub.com Several peptides have been shown to promote these cellular activities.
AMP-IBP5 , a peptide derived from insulin-like growth factor-binding protein 5, has been found to augment keratinocyte proliferation and fibroblast migration. mdpi.com It stimulates keratinocytes to produce IL-8 and vascular endothelial growth factor (VEGF), which accelerates wound healing and angiogenesis. mdpi.com
NeoPep S , an AIMP1-derived peptide, promotes wound repair by enhancing re-epithelialization and collagen regeneration. iiarjournals.org It also fosters fibroblast proliferation and migration, which are crucial for forming new granulation tissue. iiarjournals.org
Amphibian-derived peptides also show potent repair effects. RL-QN15 from the frog Rana limnocharis can induce keratinocyte migration and proliferation. frontiersin.org Similarly, Esculenti-1a (1-21) NH2 promotes the migration of HaCaT keratinocytes, and TK-CATH from a salamander promotes both migration and proliferation of keratinocytes by activating the MAPK signaling pathway. frontiersin.org
The regulation of inflammatory cytokines is intertwined with tissue repair. While an appropriate inflammatory response is necessary for healing, excessive or prolonged inflammation can be detrimental. nih.gov For example, TNF-α is a pro-inflammatory cytokine that is also essential for keratinocyte migration. frontiersin.orgnih.gov Some peptides, like RL-QN15, can inhibit TNF-α, which may help reduce scar formation, while promoting other factors that recruit macrophages to the wound site. frontiersin.org Conversely, the anti-inflammatory action of the lipid mediator maresin-1 can delay skin wound healing by suppressing TNF-α production, highlighting the delicate balance required for effective repair. nih.gov
Structure Activity Relationships Sar of Anti Inflammatory Peptides
Influence of Amino Acid Sequence and Composition
The sequence and composition of amino acids are fundamental to the anti-inflammatory potential of a peptide. rsc.org The arrangement and types of amino acids within the peptide chain significantly influence its biological function. researchgate.netnih.gov
Criticality of Amino Acid Residue Types (e.g., Hydrophobic, Positively Charged, Aromatic)
The presence of specific types of amino acid residues is a recurring theme in potent anti-inflammatory peptides. A high proportion of hydrophobic amino acids is a common characteristic. rsc.orgresearchgate.net These residues are thought to facilitate interactions with cell membranes, which can in turn modulate cellular signaling pathways and suppress inflammatory responses. researchgate.net Peptides with a high content of hydrophobic amino acids may counter lipopolysaccharide (LPS)-stimulated inflammatory responses by binding to LPS and inducing a reversal of cell membrane charge. researchgate.net
Positively charged amino acids, such as lysine (B10760008), arginine, and histidine, are also critical for enhancing anti-inflammatory activity. rsc.orgresearchgate.netnih.gov The positively charged regions of a peptide may function as chemokines, allowing them to modulate the immune response by binding to corresponding chemokine receptors. researchgate.net Notably, nearly half of the analyzed bioactive peptides contain 25–50% positively charged amino acids like lysine, arginine, and histidine, and the majority exhibit a net positive charge at physiological pH. researchgate.net These residues are particularly effective at binding to LPS produced by Gram-negative bacteria, thereby inhibiting the inflammatory cascade it triggers. frontiersin.org Furthermore, specific amino acids like glutamine have been shown to contribute to the anti-inflammatory effect. researchgate.net
Importance of N- and C-Terminal Residues
The amino acid residues at the N- and C-terminals of a peptide play a significant role in its anti-inflammatory properties. rsc.org Peptides featuring hydrophobic amino acids at both the N- and C-terminal positions have demonstrated pronounced anti-inflammatory effects. researchgate.net
The N-terminus frequently features positively charged residues. Arginine (R) and lysine (K), two basic amino acids that are positively charged at physiological pH, are the most common residues found at the N-terminal end. researchgate.net This characteristic has been observed in peptides like human lactoferricin (B1576259) and tuna juice hydrolysates, which are known to block inflammation by binding to lipopolysaccharides. researchgate.net
At the C-terminus, the presence of polar amino acids is another shared trait among anti-inflammatory peptides. researchgate.net Analysis has shown that a significant percentage of these peptides have a polar residue, such as lysine or histidine, at their C-terminus, suggesting this feature may influence their anti-inflammatory response. researchgate.net
Impact of Peptide Length and Molecular Weight on Activity and Cellular Penetration
While shorter peptides are often more potent, longer peptides can also exhibit anti-inflammatory activities. rsc.org For example, lunasin from soybean flour and peptides from the sea anemone Heteractis crispa contain 56 amino acid residues and still demonstrate anti-inflammatory effects. rsc.org However, the potency of peptides administered enterally tends to decrease as the chain length increases. rsc.org Cell-penetrating peptides (CPPs), which are typically 5 to 30 amino acids in length, are unique in their ability to cross cell membranes without a receptor. nih.gov
Conformational Features and Secondary Structures
The three-dimensional shape of a peptide is crucial for its biological function. In aqueous solutions, many peptides exist as random coils. annualreviews.org However, at higher concentrations, segments of these peptides can aggregate and form amphiphilic α-helical conformations. annualreviews.org This amphiphilic nature, with distinct hydrophobic and hydrophilic faces, is a key feature of many anti-inflammatory peptides.
For instance, the anti-inflammatory peptide KN-17, derived from cecropin (B1577577) B, exhibits a good helical structure and stability, which is believed to contribute to its activity. nih.gov The secondary structure of a peptide can be influenced by its environment. For example, the tIK peptide series, derived from a fragment of the IK protein, was found to have a random coil conformation in solution. nih.gov The ability to adopt specific secondary structures, such as α-helices or β-strands, particularly in an amphipathic conformation, is a defining characteristic of many anti-inflammatory polypeptides. google.com
Effects of Post-Translational Modifications and Chemical Derivatization on Activity and Stability
Post-translational modifications (PTMs) and chemical derivatization are key strategies for enhancing the activity and stability of anti-inflammatory peptides. PTMs are chemical alterations that occur after a protein has been synthesized and can significantly modify a protein's structure and function, including its stability, localization, and interactions with other molecules. nih.gov There are over 400 known types of PTMs, with phosphorylation, glycosylation, acetylation, and methylation being among the most common. mdpi.com
Common Modifications and Their Effects:
| Modification | Effect on Peptide Properties |
| Phosphorylation | Involved in cell signaling and can trigger or block downstream pathways. nih.gov Hyperphosphorylation of certain proteins can be linked to disease. nih.gov |
| Methylation | Associated with transcriptional regulation and cell metabolism. nih.gov |
| PEGylation | Can improve the pharmacokinetic profile of a peptide. |
| N-terminal Acetylation | Can decrease peptide activity but significantly increases resistance to proteases. researchgate.net |
| C-terminal Amidation | Often improves the antimicrobial efficacy of membrane-disrupting peptides by increasing α-helix stability. researchgate.net |
| Lipidation (Fatty Acid Derivatization) | Can enhance peptide stability by protecting against enzymatic degradation and facilitating interaction with serum albumin, leading to prolonged circulation times. researchgate.net |
| Cyclization | Can enhance antimicrobial efficacy, increase stability against proteases due to conformational rigidity, improve cell selectivity, and reduce host toxicity. researchgate.net |
These modifications can be reversible or irreversible and play a crucial role in regulating the biological activity of proteins and peptides. nih.gov For example, the neddylation pathway inhibitor MLN4924 has demonstrated antiviral and anti-inflammatory effects. nih.gov Chemical modifications, such as the incorporation of non-natural amino acids or the engineering of disulfide bonds, are also increasingly used to optimize the properties of therapeutic peptides. royalsocietypublishing.org
Stability of Primary and Secondary Structure in Varied Physiological Conditions
The stability of a peptide is influenced by both chemical and physical factors. Chemical instability involves the alteration of covalent bonds, leading to new chemical entities through processes like oxidation, deamidation, hydrolysis, and racemization. encyclopedia.pubmdpi.com Physical instability pertains to changes in the peptide's higher-order structure, such as its secondary conformation, which can lead to aggregation and precipitation. encyclopedia.pubmdpi.com
Influence of pH and Temperature
The pH of the surrounding environment can significantly impact the stability of peptides. For instance, β-elimination reactions, a potential degradation pathway, typically necessitate high pH and elevated temperatures. nih.govroyalsocietypublishing.org The isoelectric point (pI) of a peptide, the pH at which it carries no net electrical charge, is also a critical factor. At pH values near the pI, peptides often exhibit minimal solubility and are more prone to aggregation. The stability of peptide amphiphile nanofibers, for example, has been shown to be dependent on both temperature and the surrounding ionic environment. researchgate.net Studies on other peptides have demonstrated that changes in pH can induce significant alterations in aggregation rates, with a shift in pH sometimes leading to a substantial increase in stability. news-medical.net
Primary Structure Stability
The primary sequence of Anti-inflammatory peptide 1 contains several residues that are susceptible to specific chemical degradation pathways.
Oxidation: The presence of two methionine (Met) residues makes the peptide particularly vulnerable to oxidation. proimmune.com The sulfur-containing side chain of methionine can be oxidized to form methionine sulfoxide (B87167) and subsequently methionine sulfone, a process that can be accelerated by reactive oxygen species present under physiological conditions of inflammation. mdpi.com This oxidation can alter the peptide's structure, reduce its hydrophobicity, and potentially lead to a loss of biological function. nih.gov The rate of methionine oxidation can be influenced by its position within the peptide sequence and the presence of certain other residues. nih.gov Antioxidants are sometimes included in peptide formulations to mitigate this oxidative degradation. nih.govroyalsocietypublishing.org
Deamidation: The peptide contains a glutamine (Gln) residue, which is susceptible to deamidation, a reaction that converts the amide group in the side chain to a carboxylic acid, forming glutamic acid. encyclopedia.pubmdpi.com This process can occur under physiological conditions and is influenced by pH. encyclopedia.pubmdpi.com Deamidation introduces a negative charge, which can alter the peptide's conformation and interactions with its target.
Hydrolysis and Isomerization: The aspartic acid (Asp) residue in the sequence can undergo isomerization to form isoaspartate (isoAsp) via a succinimide (B58015) intermediate, a reaction that is also pH-dependent. encyclopedia.pubmdpi.com This alteration in the peptide backbone can affect its structure and function. Furthermore, peptide bonds, particularly those involving aspartic acid, can be susceptible to hydrolysis. proimmune.com
The table below summarizes potential chemical modifications of the amino acids present in this compound under physiological conditions.
| Amino Acid Residue | Position in Sequence | Potential Degradation Pathway | Consequence of Degradation |
| Methionine (Met) | 1, 3 | Oxidation | Formation of methionine sulfoxide/sulfone, altering polarity and potentially function. mdpi.comnih.gov |
| Glutamine (Gln) | 2 | Deamidation | Conversion to Glutamic acid, introducing a negative charge. encyclopedia.pubmdpi.com |
| Lysine (Lys) | 4, 5 | Enzymatic Cleavage | Susceptible to cleavage by trypsin-like proteases. nih.gov |
| Aspartic Acid (Asp) | 8 | Isomerization/Hydrolysis | Formation of isoaspartate, altering backbone structure; potential for peptide bond cleavage. encyclopedia.pubmdpi.comproimmune.com |
Secondary Structure Stability
Short peptides like this compound typically have a flexible structure in aqueous solution and may adopt a more defined secondary structure upon binding to their biological target. The stability of any transient secondary structure, such as an α-helix or β-sheet, is crucial for its activity. Physical instability, often manifesting as aggregation into either amorphous forms or structured amyloid fibrils, can lead to a loss of active peptide. nih.govroyalsocietypublishing.org The propensity to aggregate is influenced by factors such as concentration, pH, temperature, and ionic strength. nih.govroyalsocietypublishing.org The presence of both hydrophobic (Val, Leu) and cationic (Lys) residues in this compound suggests an amphipathic character that could influence its self-association and interaction with membranes.
Enzymatic Degradation
A major hurdle for the in vivo stability of therapeutic peptides is their susceptibility to degradation by proteases. mdpi.com The presence of two consecutive lysine (Lys) residues makes this compound a potential substrate for trypsin-like proteases, which cleave peptide bonds C-terminal to lysine and arginine residues. nih.gov The rate of enzymatic degradation can be influenced by the peptide's conformation and the accessibility of the cleavage sites. nih.gov Shorter peptides can sometimes exhibit greater resistance to enzymatic degradation compared to their larger parent proteins due to having fewer recognition sites for proteases. mit.edu
The following table outlines the stability of peptides in relation to various physiological factors, drawing on general principles of peptide chemistry.
| Factor | Effect on Peptide Stability | Relevance to this compound |
| pH | Can induce deamidation, isomerization, and aggregation, particularly near the isoelectric point. nih.govroyalsocietypublishing.org | The Gln and Asp residues are susceptible to pH-dependent degradation. Stability may be compromised at pH values close to its pI. |
| Temperature | Elevated temperatures can accelerate chemical degradation pathways and induce aggregation. nih.govroyalsocietypublishing.orgresearchgate.net | As with most peptides, higher temperatures will likely decrease its shelf-life and in vivo stability. |
| Oxidative Stress | Increased reactive oxygen species can lead to the oxidation of susceptible residues. | The two methionine residues are prone to oxidation, which is relevant in an inflammatory environment where oxidative stress is common. |
| Proteolytic Enzymes | Can cleave peptide bonds at specific amino acid residues, leading to inactivation. nih.govmdpi.com | The Lys-Lys motif is a potential cleavage site for trypsin and other similar proteases. |
Research Methodologies and Preclinical Experimental Models
In Silico Computational and Bioinformatics Approaches
Computational methods provide a powerful, high-throughput, and cost-effective means to screen vast libraries of peptide sequences, predict their anti-inflammatory potential, and elucidate their mechanisms of action before undertaking expensive and time-consuming laboratory experiments. frontiersin.org
The initial step in discovering novel AIPs often involves predictive modeling, where machine learning algorithms are trained to distinguish between anti-inflammatory and non-anti-inflammatory peptide sequences. nih.gov These computational tools are essential for narrowing down potential candidates from large proteomic datasets. frontiersin.org
Random Forest (RF) is a frequently used algorithm in this domain. nih.gov It operates by constructing multiple decision trees during training and outputting the class that is the mode of the classes of the individual trees. Models like AIPpred and iAIPs have successfully implemented RF classifiers. frontiersin.orgfrontiersin.org For instance, the AIPpred model, which utilized an RF classifier trained on optimal features, demonstrated the utility of this approach for large-scale AIP prediction. frontiersin.orgnih.gov Similarly, the iAIPs model uses an RF classifier and has shown better performance compared to other existing methods on independent datasets. frontiersin.org
Ensemble Learning combines multiple machine learning models to achieve better predictive performance than any single model could alone. nih.gov This strategy is employed to enhance the accuracy and robustness of AIP prediction. acs.org Stacking ensemble models, such as AIPStack, integrate predictions from several base classifiers to make a final prediction, demonstrating improved performance metrics on independent test sets. nih.govresearchgate.net Other approaches have utilized ensembles of deep learning models, such as combining convolutional neural networks (CNNs) and gated recurrent units (GRUs), to further advance prediction accuracy. nih.gov Deep learning models like AntiFlamPred and DeepAIP have also shown high accuracy, with the latter using pre-trained protein language models for feature extraction. techscience.comnih.gov
The performance of these predictive models is rigorously evaluated using metrics such as accuracy (ACC), Matthews correlation coefficient (MCC), and the area under the receiver operating characteristic curve (AUC).
| Model Name | Machine Learning Algorithm | Key Features | AUC (Independent Test Set) | MCC (Independent Test Set) |
| AIPpred frontiersin.org | Random Forest (RF) | Dipeptide Composition | 0.814 | 0.479 |
| PreAIP frontiersin.org | Random Forest (RF) | Primary sequence, evolutionary, and structural information | 0.840 | 0.512 |
| AntiFlamPred techscience.com | Deep Learning (DNN) | Feature Importance Vector (FIV) | 0.907 | 0.681 |
| iAIPs frontiersin.org | Random Forest (RF) | AAC, DDE, GDC | 0.822 | Not Specified |
| AIPStack nih.gov | Stacking Ensemble | Hybrid features | 0.819 | 0.510 |
| DeepAIP nih.gov | Deep Learning (Contextual Self-Attention) | Pre-trained protein language model features (Prot-T5) | Not Specified | 16.35% higher than the next best method |
This table presents a selection of computational models developed for AIP identification, highlighting their underlying algorithms and reported performance metrics on independent test datasets.
To enable machine learning models to process and predict the function of peptides, their amino acid sequences must be converted into numerical feature vectors. frontiersin.org The choice of feature extraction method is a critical step that significantly influences the performance of the predictive model. frontiersin.org
Amino Acid Composition (AAC): This is the most straightforward feature, representing the frequency of each of the 20 standard amino acids in a peptide sequence. frontiersin.org
Dipeptide Composition (DPC): This feature calculates the frequency of all 400 possible pairs of adjacent amino acids, capturing information about local amino acid order. frontiersin.org The DPC-based model has been shown to perform significantly better than models based on other individual composition features. nih.gov
Dipeptide Deviation from Expected Mean (DDE): This calculates the deviation of the observed dipeptide composition from what would be expected by chance, providing a more normalized representation. frontiersin.orgpatrinum.ch
Evolutionary Information: This type of feature incorporates information from homologous sequences, often represented by a Position-Specific Scoring Matrix (PSSM). frontiersin.org This captures conserved amino acid patterns that are crucial for biological function but might be missed by simple composition analysis.
Structural Features: These features describe the predicted physical and chemical properties of the peptide, such as secondary structure, solvent accessibility, and hydrophobicity. frontiersin.org The presence of hydrophobic amino acids (like Leucine) and positively charged residues (like Arginine and Lysine) is a common characteristic of anti-inflammatory peptides. nih.govmdpi.comrsc.org
| Feature Type | Description | Example Encoders |
| Composition-Based | Represents the frequency of single, double, or triple amino acid units. | Amino Acid Composition (AAC), Dipeptide Composition (DPC), Tripeptide Composition (TPC). researchgate.net |
| Physicochemical Properties | Encodes peptides based on the physical and chemical properties of their constituent amino acids. | AAindex, Hydrophobicity, Net Charge. frontiersin.org |
| Sequence Order | Captures information about the order and position of amino acids in the sequence. | Pseudo Amino Acid Composition (PseAAC), Dipeptide Deviation from Expected Mean (DDE). frontiersin.orgresearchgate.net |
| Evolutionary Information | Uses information from multiple sequence alignments of homologous proteins to find conserved patterns. | Position-Specific Scoring Matrix (PSSM). frontiersin.org |
| Structural Information | Based on predicted structural characteristics of the peptide. | Secondary structure elements, solvent accessibility. frontiersin.org |
This table summarizes the main categories of feature extraction methods used to convert peptide sequences into a format suitable for machine learning models.
Once potential AIPs are identified, it is crucial to understand their molecular mechanisms. Network pharmacology and molecular docking are computational techniques used to predict the biological targets of peptides and clarify how they exert their anti-inflammatory effects. nih.govpensoft.net
Network pharmacology constructs and analyzes complex biological networks to explore the interactions between drug compounds (peptides) and multiple protein targets. nih.govpensoft.net This systems-level approach helps to identify key signaling pathways that are modulated by the peptide. frontiersin.org For example, studies have used this method to build "component-target-disease" networks, revealing that anti-inflammatory agents often target central proteins (hubs) like TNF-α, IL-6, IL-1β, AKT1, and MAPK3. frontiersin.orgbiorxiv.org The analysis of these networks can predict that a peptide's effect is related to pathways such as the NF-κB, JAK-STAT, and PI3K-Akt signaling pathways. frontiersin.orgxiahepublishing.com
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (the peptide) to a second (the protein target). frontiersin.org This method is used to validate the interactions suggested by network pharmacology and to visualize how the peptide fits into the active site of its target protein. frontiersin.org For instance, docking studies have been used to show how novel peptides bind to key inflammatory enzymes like inducible nitric oxide synthase (iNOS) or how the synthetic peptide TnP binds to integrins, providing a structural basis for its observed anti-inflammatory activity. frontiersin.orgnih.gov
| Technique | Purpose | Key Findings/Applications |
| Network Pharmacology | Identifies potential protein targets and signaling pathways for a given compound. nih.gov | Elucidated that ginsenoside Rh4 targets TNF-α, IL-6, and IL-1β via the NF-κB and STAT3 pathways. frontiersin.org Identified key targets for yellowfin tuna collagen peptides, including SRC, AKT1, and TNF. nih.gov |
| Molecular Docking | Predicts the binding conformation and affinity between a peptide and its protein target. frontiersin.org | Confirmed high binding affinities between ginsenoside Rh4 and targets like TNF-α and IL-6. frontiersin.org Identified integrins (ITB1, ITA4) as key molecular targets for the anti-inflammatory peptide TnP. nih.gov |
This table outlines the application of network pharmacology and molecular docking in elucidating the mechanisms of anti-inflammatory peptides.
Beyond identifying naturally occurring peptides, computational methods are instrumental in the rational design and optimization of novel, more potent AIPs. biorxiv.org This involves creating new peptide sequences or modifying existing ones to enhance their anti-inflammatory activity, stability, or specificity. biorxiv.org
Structure-guided design is a primary strategy where the three-dimensional structures of inflammatory targets, such as cytokines and their receptors, are used as templates. biorxiv.org By analyzing the key features of these protein-protein interactions, researchers can design peptides that mimic or disrupt these interactions. For example, computational approaches have been used to design peptidic inhibitors that block the activity of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by preventing them from binding to their receptors. biorxiv.org Protocols such as PeptiDerive and PatchMAN aid in identifying dominant segments or complementing fragments from protein interfaces to guide the design of these new peptides. biorxiv.org This rational design approach has led to the successful creation of novel peptides that effectively suppress the release of pro-inflammatory cytokines in subsequent in vitro tests. biorxiv.org
Network Pharmacology and Molecular Docking for Target Identification and Mechanism Elucidation
In Vitro Cellular Assays for Anti-inflammatory Activity Assessment
Following in silico screening and design, promising peptide candidates are synthesized and tested in preclinical experimental models to validate their anti-inflammatory activity. In vitro cellular assays are the first line of experimental verification.
Macrophage and monocytic cell lines are fundamental tools for studying inflammation in vitro. moleculardevices.com They are used to create a controlled inflammatory environment to test the efficacy of potential AIPs.
RAW264.7: This is a widely used murine (mouse) macrophage-like cell line. frontiersin.org These cells can be stimulated with agents like lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a strong inflammatory response. frontiersin.org This response includes the production and secretion of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α, IL-6, and IL-1β. frontiersin.orgfrontiersin.org The anti-inflammatory activity of a test peptide is quantified by its ability to reduce the levels of these inflammatory markers in LPS-stimulated RAW264.7 cells. frontiersin.orgtandfonline.com
THP-1: This is a human monocytic leukemia cell line that can be differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA). moleculardevices.comnih.gov Like RAW264.7 cells, differentiated THP-1 cells can be activated by LPS to secrete inflammatory cytokines. moleculardevices.com As a human cell line, THP-1 provides a model that is more relevant to human physiology and is frequently used to confirm findings from murine models. mdpi.comnih.gov
| Cell Line | Origin | Typical Stimulant | Key Measured Markers |
| RAW264.7 | Murine Macrophage | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β, Nitric Oxide (NO) frontiersin.orgfrontiersin.orgjmb.or.kr |
| THP-1 | Human Monocyte | Phorbol 12-myristate 13-acetate (PMA) for differentiation, followed by LPS for activation | TNF-α, IL-6, IL-8, IL-1β moleculardevices.comnih.govnih.gov |
This table describes the standard macrophage and monocytic cell lines used for in vitro assessment of anti-inflammatory peptides.
Lymphocyte Cell Line Models (e.g., Jurkat T lymphocytes)
Lymphocyte cell lines, particularly the human Jurkat T lymphocyte line, serve as crucial in vitro models for dissecting the molecular mechanisms of anti-inflammatory peptides. tandfonline.comcreative-biolabs.com These cell lines are instrumental in evaluating a peptide's ability to modulate T-cell activation and subsequent pro-inflammatory responses. tandfonline.commdpi.com
One key application is in studying the inhibition of cytokine production. For instance, upon stimulation with agents like phorbol myristate acetate (B1210297) (PMA) and ionomycin, Jurkat T-cells upregulate the expression of pro-inflammatory cytokines such as Interleukin-2 (IL-2). mdpi.com The anti-inflammatory potential of peptides can be quantified by their ability to suppress this IL-2 production. mdpi.com Studies have utilized Jurkat cells to screen various peptides, identifying those with the most significant inhibitory effects on IL-2 expression following T-cell activation. mdpi.com For example, a peptide designated as PEP-1, derived from the Glucocorticoid-induced leucine (B10760876) zipper (GILZ) protein, demonstrated a pronounced ability to prevent IL-2 activation in stimulated Jurkat cells. mdpi.com
Furthermore, Jurkat cell models are employed to investigate the impact of peptides on the expression of cell surface receptors involved in immune responses. The IL-2 receptor α-chain (IL-2Rα) is another critical marker of T-cell activation that is upregulated upon stimulation. mdpi.com Research has shown that effective anti-inflammatory peptides can also suppress the expression of IL-2Rα in activated Jurkat T-cells. mdpi.com
The signaling pathways upstream of cytokine production are also a major focus of investigation using these cell line models. The activation of the transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal step in the inflammatory cascade, leading to the expression of numerous pro-inflammatory genes, including IL-2. mdpi.comnih.gov Jurkat cells provide a platform to assess how anti-inflammatory peptides interfere with this pathway. mdpi.com By using techniques like flow cytometry with antibodies specific to the phosphorylated, active form of NF-κB (p65), researchers can measure the extent to which a peptide inhibits NF-κB's nuclear translocation and activation. mdpi.com This allows for a mechanistic understanding of how the peptide exerts its anti-inflammatory effects at the molecular level. mdpi.com
Epithelial and Endothelial Cell Culture Systems (e.g., Keratinocytes, HCMEC/D3)
Epithelial and endothelial cell culture systems are fundamental tools for investigating the effects of anti-inflammatory peptides on tissue barriers and inflammation. Human keratinocytes and the human cerebral microvascular endothelial cell line (hCMEC/D3) are prominent examples used to model the skin and the blood-brain barrier, respectively. biomolther.orgnih.gov
Keratinocytes:
Human keratinocytes are utilized to study inflammatory skin conditions. biomolther.org These cells can be stimulated with pro-inflammatory cytokines like interferon-gamma (IFNγ) to mimic an inflammatory microenvironment. biomolther.org In this context, researchers can evaluate the efficacy of anti-inflammatory peptides in downregulating the expression of key inflammatory mediators. For instance, studies have shown that IFNγ treatment significantly increases the expression of Indoleamine 2,3-dioxygenase 1 (IDO1), a protein with a complex role in inflammation, as well as other pro-inflammatory genes like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Prostaglandin-endoperoxide synthase 2 (PTGS2). biomolther.org The application of anti-inflammatory peptides to these stimulated keratinocytes allows for the quantification of their ability to suppress the expression of these inflammatory markers, providing insights into their therapeutic potential for skin diseases. biomolther.org
HCMEC/D3 Endothelial Cells:
The hCMEC/D3 cell line is a well-established in vitro model of the human blood-brain barrier (BBB). nih.govmdpi.com These cells are used to study the processes of leukocyte adhesion and transmigration, which are central to neuroinflammation. nih.govbiorxiv.org Pro-inflammatory stimuli, such as the envelope protein of the Multiple Sclerosis-Associated Retrovirus (MSRV), can activate these endothelial cells, leading to the upregulation of adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) and the production of pro-inflammatory cytokines such as IL-6 and IL-8. nih.gov
Researchers use this model to test whether anti-inflammatory peptides can counteract these effects. nih.gov The ability of a peptide to inhibit the upregulation of ICAM-1 and the secretion of IL-6 and IL-8 by stimulated hCMEC/D3 cells is a key indicator of its potential to reduce neuroinflammation. nih.gov Furthermore, functional assays can be performed where the adhesion and transmigration of immune cells across a monolayer of hCMEC/D3 cells are measured. nih.govbiorxiv.org This allows for the direct assessment of a peptide's ability to interfere with the cellular processes that underpin inflammatory cell infiltration into the central nervous system. nih.gov Studies have also used hCMEC/D3 cells to investigate the role of specific proteins, like Annexin (B1180172) A1, in maintaining BBB integrity and how their expression correlates with the barrier's permeability under inflammatory conditions. pnas.org
Quantitative Analysis of Inflammatory Marker Production (e.g., ELISA, qPCR for cytokines, NO assays)
The evaluation of anti-inflammatory peptide efficacy relies heavily on the precise quantification of inflammatory markers. Key methodologies employed for this purpose include Enzyme-Linked Immunosorbent Assay (ELISA), quantitative Polymerase Chain Reaction (qPCR), and Nitric Oxide (NO) assays. nih.govspandidos-publications.comfrontiersin.orgnih.gov
ELISA and qPCR for Cytokine Analysis:
ELISA and qPCR are fundamental techniques for measuring the production and gene expression of pro-inflammatory cytokines, respectively. mdpi.comnih.gov In cell culture models, such as macrophages or lymphocytes stimulated with lipopolysaccharide (LPS), researchers can assess the ability of a peptide to inhibit the release and synthesis of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). mdpi.comspandidos-publications.com
For example, in studies using the THP-1 human monocytic cell line, qPCR has been employed to evaluate the effect of peptides on the mRNA expression levels of these cytokines following LPS stimulation. mdpi.com One study demonstrated that a peptide known as PEP-1 significantly reduced the mRNA induction of TNF-α and IL-6 in activated THP-1 cells. mdpi.com Similarly, other research has used qPCR to show that peptides can downregulate the expression of pro-inflammatory genes such as iNOS, TNF-α, and IL-1α in LPS-stimulated RAW 264.7 macrophages. nih.gov These findings at the mRNA level are often complemented by protein-level analysis using ELISA to measure the actual secreted cytokine concentrations in the cell culture supernatant. nih.gov
Nitric Oxide (NO) Assays:
Nitric oxide is a key inflammatory mediator, and its production is often measured to assess the anti-inflammatory potential of a compound. spandidos-publications.comjmb.or.kr The Griess reaction is a common colorimetric method used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. jmb.or.krbioline.org.br
In models using RAW 264.7 macrophages stimulated with LPS, the addition of an anti-inflammatory peptide can lead to a dose-dependent inhibition of NO production. spandidos-publications.comjmb.or.kr For instance, a bioactive peptide derived from Pyropia yezoensis (PPY1) was shown to completely inhibit LPS-stimulated NO release in a dose-dependent manner. spandidos-publications.com Similarly, another novel peptide, NCW, derived from the clam worm, markedly reduced LPS-stimulated NO production in RAW 264.7 cells. jmb.or.kr These assays provide a straightforward and quantitative measure of a peptide's ability to suppress a critical inflammatory pathway. researchgate.net
| Peptide | Cell Line | Stimulant | Assay | Marker(s) Inhibited | Reference |
|---|---|---|---|---|---|
| PEP-1 | THP-1 | LPS | qPCR | TNF-α, IL-6 (mRNA) | mdpi.com |
| PPY1 | RAW 264.7 | LPS | NO Assay | Nitric Oxide | spandidos-publications.com |
| NCW Peptide | RAW 264.7 | LPS | NO Assay | Nitric Oxide | jmb.or.kr |
| KN-17 | RAW 264.7 | LPS | qPCR | iNOS, TNF-α, IL-1α (mRNA) | nih.gov |
Assessment of Immune Cell Activation and Signaling Pathway Activity (e.g., Protein Phosphorylation)
A critical aspect of understanding how anti-inflammatory peptides function is to assess their impact on immune cell activation and the underlying intracellular signaling pathways. frontiersin.orgahajournals.org This is often achieved by examining the phosphorylation status of key proteins within these pathways, as phosphorylation is a common mechanism for protein activation or inactivation. nih.govimrpress.com
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. nih.gov The MAPK family includes key kinases such as extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.gov Upon stimulation by agents like lipopolysaccharide (LPS), these kinases become phosphorylated and activated, leading to the transcription of pro-inflammatory genes. nih.govspandidos-publications.com
Research has shown that anti-inflammatory peptides can exert their effects by inhibiting the phosphorylation of these MAPK proteins. spandidos-publications.com For example, the peptide PPY1 was found to significantly reduce the levels of phosphorylated ERK, JNK, and p38 in LPS-stimulated RAW 264.7 macrophage cells. spandidos-publications.com Similarly, other peptides have been shown to decrease the LPS-induced phosphorylation of the IκBα protein, which is an inhibitor of NF-κB. imrpress.com The phosphorylation and subsequent degradation of IκBα allows NF-κB to translocate to the nucleus and activate the expression of pro-inflammatory genes. nih.gov By preventing IκBα phosphorylation, peptides can effectively block NF-κB activation. imrpress.com
Furthermore, the activation of other signaling pathways, such as those involving Protein Kinase A (PKA) and the STAT3 transcription factor, can also be modulated by anti-inflammatory peptides. mdpi.comspandidos-publications.com For instance, some peptides have been shown to increase the phosphorylation of PKA, which in turn can lead to the inactivation of NF-κB. mdpi.com In other cases, peptides may suppress the phosphorylation of JNK, which can then affect the phosphorylation status and activity of downstream targets like STAT3, promoting a shift towards an anti-inflammatory cellular phenotype. spandidos-publications.com
| Peptide/Agonist | Signaling Pathway Component | Effect | Cell Line | Reference |
|---|---|---|---|---|
| PPY1 | p-ERK, p-JNK, p-p38 | Decreased Phosphorylation | RAW 264.7 | spandidos-publications.com |
| Bovine Lactoferricin (B1576259) | p-IκBα | Decreased Phosphorylation | RAW 264.7, THP-1 | imrpress.com |
| Glucagon-like peptide-1 (GLP-1) | PKA | Increased Phosphorylation | Lung Tissue (in vivo) | mdpi.com |
| Glucagon-like peptide-1 (GLP-1) | JNK | Decreased Phosphorylation | RAW 264.7 | spandidos-publications.com |
Ex Vivo Experimental Systems
Ex vivo experimental systems provide a valuable intermediate step between in vitro cell culture and in vivo animal models for assessing the effects of anti-inflammatory peptides. These systems utilize tissues or cells taken directly from a living organism and maintained in an artificial environment for experimentation. This approach allows for the study of cellular responses within a more physiologically relevant context than isolated cell lines, yet with greater experimental control than whole animal studies.
One application of ex vivo systems is the use of peritoneal exudate cells (PECs) isolated from animals. nih.gov These cells, which comprise a mix of immune cells like macrophages, can be stimulated with inflammatory agents such as lipopolysaccharide (LPS) to induce the production of cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The introduction of an anti-inflammatory peptide to this ex vivo culture allows researchers to determine its direct effect on cytokine secretion from a primary immune cell population. nih.gov
Another ex vivo approach involves using tissue samples from animal models of inflammation. For example, in studies of inflammatory bowel disease, leukocytes can be isolated from the colon lamina propria of mice with induced colitis. mdpi.com These cells can then be analyzed to assess the activity of inflammatory signaling pathways, such as the nuclear translocation of the NF-κB transcription factor. mdpi.com This allows for a direct evaluation of the peptide's ability to modulate immune cell activity within the target tissue, providing strong evidence for its mechanism of action in a disease-relevant context. nih.gov
Preclinical In Vivo Animal Models of Inflammation
Preclinical in vivo animal models are indispensable for evaluating the therapeutic potential of anti-inflammatory peptides in a whole-organism context. These models allow for the assessment of a peptide's efficacy in complex physiological systems that involve interactions between various cell types and tissues.
Acute Inflammation Models (e.g., Carrageenan-induced Edema, LPS-induced Paw Edema)
Acute inflammation models are widely used for the initial in vivo screening of anti-inflammatory compounds. ingentaconnect.comjppres.com The carrageenan-induced and lipopolysaccharide (LPS)-induced paw edema models in rodents are two of the most common and well-characterized assays. frontiersin.orgnih.gov
Carrageenan-Induced Paw Edema:
In this model, a subplantar injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a mouse or rat elicits a localized, acute inflammatory response characterized by edema (swelling), redness, and pain. frontiersin.orgnih.gov This inflammatory reaction is biphasic, involving the release of various mediators over several hours. frontiersin.org The initial phase is associated with the release of histamine (B1213489) and serotonin, while the later phase involves prostaglandins (B1171923), leukotrienes, and cytokines. frontiersin.org
The efficacy of an anti-inflammatory peptide is determined by its ability to reduce the swelling of the paw, which is typically measured using a plethysmometer at various time points after carrageenan injection. nih.govfrontiersin.org Studies have shown that systemic or local administration of effective anti-inflammatory peptides can significantly inhibit the development of paw edema. frontiersin.orgnih.gov For instance, a peptide named Brevinin-1GHd demonstrated a significant inhibitory effect on the development of acute paw edema in mice. frontiersin.org Histopathological analysis of the paw tissue can also be performed to assess the reduction in inflammatory cell infiltration and tissue damage. frontiersin.orgnih.gov
LPS-Induced Paw Edema:
Similar to the carrageenan model, subplantar injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a localized acute inflammatory response and paw swelling. nih.govresearchgate.net This model is particularly useful for identifying agents that modulate cytokine activity, as LPS is a potent inducer of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov The levels of these cytokines can be measured in the serum of the animals, and a correlation can be drawn between the reduction in cytokine levels and the inhibition of paw edema by the test peptide. nih.govresearchgate.net This model provides a functional readout for the in vivo efficacy of cytokine-modulating anti-inflammatory agents. nih.gov
| Model | Inducing Agent | Key Outcomes Measured | Example Finding | Reference |
|---|---|---|---|---|
| Paw Edema | Carrageenan | Paw volume/thickness, histopathology | Brevinin-1GHd significantly alleviated paw swelling. | frontiersin.org |
| Paw Edema | Carrageenan | Paw volume, inflammatory cell infiltration | Alloferon-1 ameliorated acute inflammatory responses. | nih.gov |
| Paw Edema | LPS | Paw swelling, serum cytokine levels (TNF-α, IL-6) | Model is useful for identifying cytokine modulating agents. | nih.gov |
| Paw Edema | Carrageenan | Paw volume, serum NO and PGE2, tissue iNOS/COX-2 | Ellagic acid reduced paw edema and inflammatory markers. | nih.gov |
Chronic Inflammatory Disease Models (e.g., Collagen-Induced Arthritis, Experimental Autoimmune Encephalomyelitis, DSS-induced Colitis)
Chronic inflammatory diseases are characterized by long-lasting inflammation and are often autoimmune in nature. Preclinical models that mimic these conditions are vital for testing new therapeutic agents.
Collagen-Induced Arthritis (CIA): This is a widely used mouse model for rheumatoid arthritis (RA), a chronic autoimmune disease that causes joint inflammation and destruction. nih.gov In this model, arthritis is induced by injecting collagen, a major component of cartilage. The efficacy of anti-inflammatory peptides is evaluated by monitoring clinical signs of arthritis, such as joint swelling and redness. Histopathological analysis of the joints is also performed to assess synovial inflammation and cartilage degradation. nih.gov For instance, the synthetic peptide AESIS-1 has been shown to significantly suppress the induction and development of CIA in mice, leading to reduced synovial inflammation and cartilage damage. nih.gov Similarly, Fibrinogen-Like Protein 1 (Fgl1) has demonstrated therapeutic potential in the CIA model. nih.gov Another peptide, BiP, administered at the onset of CIA in DBA/1 mice, led to the resolution of the disease.
Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most common animal model for multiple sclerosis (MS), a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation and demyelination. nih.govaai.org The disease is induced by immunizing animals with myelin-derived proteins or peptides, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG). aai.orgimmunologyresearchjournal.com The therapeutic effects of anti-inflammatory peptides are assessed by monitoring neurological scores, which reflect the severity of paralysis. nih.gov Histological examination of the spinal cord is conducted to evaluate inflammation and demyelination. frontiersin.org For example, a novel peptide termed IIIM1 was shown to significantly reduce the neurological score in EAE mice. nih.gov It also led to a decrease in pro-inflammatory cytokines like IL-17, interferon-gamma, IL-23, and IL-12, while increasing anti-inflammatory cytokines. nih.gov Another peptide, TnP, provided protection against the development of CNS symptoms and inflammation in EAE mice. frontiersin.org
Dextran Sulfate Sodium (DSS)-induced Colitis: This is a well-established model for inflammatory bowel disease (IBD), particularly ulcerative colitis. aging-us.combioworld.com Colitis is induced by administering DSS in the drinking water of mice, which causes damage to the colonic epithelium and triggers an inflammatory response. The effectiveness of anti-inflammatory peptides is determined by monitoring body weight, colon length, and a disease activity index (DAI). bioworld.comnih.gov Histological analysis of the colon is performed to assess tissue damage and inflammation. aging-us.comaai.org Peptides derived from the cystatin protein of a filarial parasite significantly ameliorated inflammatory responses and reversed histopathological changes in the colon of mice with DSS-induced colitis. aai.org Similarly, a nanodrug co-assembled from an anti-inflammatory peptide and an immunosuppressant showed significant improvement in body weight, colon length, and disease activity index in mice with both acute and chronic DSS-induced colitis. nih.gov The glucagon-like peptide-1 (GLP-1) analog, liraglutide, also improved histological scores and reduced inflammatory markers in a colitis model. d-nb.info
Table 1: Research Findings in Chronic Inflammatory Disease Models
| Model | Peptide(s) | Key Findings |
|---|---|---|
| Collagen-Induced Arthritis (CIA) | AESIS-1 | Suppressed induction and development of CIA, reduced synovial inflammation and cartilage degradation. nih.gov |
| Fibrinogen-Like Protein 1 (Fgl1) | Showed therapeutic potential for RA. nih.gov | |
| BiP | Led to resolution of the disease when administered at onset. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | IIIM1 | Significantly reduced neurological score; decreased pro-inflammatory cytokines (IL-17, IFN-γ, IL-23, IL-12) and increased anti-inflammatory cytokines. nih.gov |
| TnP | Protected against CNS symptoms and inflammation. frontiersin.org | |
| DSS-induced Colitis | Cystatin-derived peptides | Ameliorated inflammatory responses and reversed gross and histopathological changes in the colon. aai.org |
| Peptide-immunosuppressant nanodrug | Improved body weight, colon length, and disease activity index; decreased oxidative stress and inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov | |
| Glucagon-like peptide-1 (GLP-1) | Relieved ulcerative colitis by repressing pro-inflammatory mediators and restoring gut microbiota. aging-us.com | |
| Biparetide | Showed dose-dependent reduction in body weight loss and disease activity index. bioworld.com |
Specific Organ and Tissue Inflammation Models (e.g., Skin Colonization Models, Acute Lung Injury Models, Atherosclerosis Models)
These models focus on inflammation in specific organs or tissues, allowing for a more targeted investigation of the anti-inflammatory effects of peptides.
Skin Colonization Models: These models are used to study inflammatory skin conditions like acne vulgaris and atopic dermatitis, often involving bacterial colonization. For instance, in a mouse skin colonization model of Propionibacterium acnes, the peptide LZ1 significantly reduced the number of colonized bacteria, ear swelling, and inflammatory cell infiltration. plos.orgsemanticscholar.org It also inhibited the secretion of inflammatory factors like tumor necrosis factor-α (TNF-α) and interleukin (IL)-1β. plos.orgsemanticscholar.org Similarly, in a mouse model of methicillin-resistant Staphylococcus aureus (MRSA) skin infection, the peptides RR and RRIKA effectively reduced bacterial counts and the levels of pro-inflammatory cytokines TNF-α and IL-6. nih.gov
Acute Lung Injury (ALI) Models: ALI and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs. nih.gov These conditions are often modeled in animals by inducing lung inflammation with agents like lipopolysaccharide (LPS) or carrageenan. nih.govd-nb.info The therapeutic potential of anti-inflammatory peptides is assessed by measuring lung edema, leukocyte infiltration, and levels of pro-inflammatory cytokines in the lungs. nih.govphysiology.org For example, the peptide adrenomedullin (B612762) (AM) attenuated the recruitment of leukocytes and the expression of pro-inflammatory cytokines in a carrageenan-induced pleurisy model. nih.gov The peptide nesfatin-1 was found to ameliorate the inflammatory response and lung tissue damage in an LPS-induced ALI mouse model. d-nb.info Furthermore, peptide-gold nanoparticle hybrids have shown size-dependent anti-inflammatory activity in a mouse model of ALI. eui.eu
Atherosclerosis Models: Atherosclerosis is a chronic inflammatory disease of the arteries and is a major cause of cardiovascular disease. nih.gov Animal models, such as apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet, are used to study the development of atherosclerotic plaques. nih.govahajournals.org The anti-atherosclerotic effects of peptides are evaluated by measuring the size of atherosclerotic lesions and the levels of inflammatory markers in the aorta. nih.govfrontiersin.org Glucagon-like peptide-1 (GLP-1) receptor agonists, for example, have been shown to reduce the adherence of monocytes to endothelial cells and inhibit the expression of inflammatory mediators like TNF-α and MCP-1 in apoE−/− mice. nih.gov The apolipoprotein A-I mimetic peptide D4F has been shown to significantly reduce evolving atherosclerotic lesions in vein grafts. ahajournals.org Peptides containing the ILDV sequence have also been found to reduce mononuclear cell accumulation in a model of early atherosclerosis. oup.com
Table 2: Research Findings in Specific Organ and Tissue Inflammation Models
| Model | Peptide(s) | Key Findings |
|---|---|---|
| Skin Colonization Model (P. acnes) | LZ1 | Reduced bacterial colonization, ear swelling, and inflammatory cell infiltration; inhibited TNF-α and IL-1β secretion. plos.orgsemanticscholar.org |
| Skin Colonization Model (MRSA) | RR, RRIKA | Reduced bacterial counts and levels of TNF-α and IL-6. nih.gov |
| Acute Lung Injury (ALI) | Adrenomedullin (AM) | Attenuated leukocyte recruitment and pro-inflammatory cytokine expression. nih.gov |
| Nesfatin-1 | Ameliorated inflammatory response and lung tissue damage. d-nb.info | |
| Peptide-gold nanoparticle hybrids | Exhibited size-dependent anti-inflammatory activity. eui.eu | |
| Atherosclerosis | Glucagon-like peptide-1 (GLP-1) receptor agonists | Reduced monocyte adherence and expression of TNF-α and MCP-1. nih.gov |
| Apolipoprotein A-I mimetic peptide D4F | Significantly reduced evolving atherosclerotic lesions. ahajournals.org | |
| ILDV-containing peptides | Reduced mononuclear cell accumulation. oup.com |
Histopathological and Immunological Assessment of Inflammatory Responses in Animal Tissues
A critical component of preclinical research is the detailed assessment of inflammatory responses in affected tissues. This involves both histopathological and immunological techniques.
Histopathological Assessment: This involves the microscopic examination of tissue sections to evaluate the extent of inflammation and tissue damage. Tissues are typically fixed, embedded in paraffin, sectioned, and stained with dyes like hematoxylin (B73222) and eosin (B541160) (H&E). frontiersin.orgbmbreports.org H&E staining allows for the visualization of cellular infiltration, tissue architecture, and signs of damage such as edema and necrosis. For example, in studies of DSS-induced colitis, H&E staining of the colon is used to score the severity of inflammation and mucosal damage. aging-us.com In EAE models, staining with Luxol fast blue is used to assess the degree of demyelination in the spinal cord. frontiersin.org
Immunological Assessment: This involves a variety of techniques to quantify the presence and activity of immune cells and inflammatory mediators.
Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques use antibodies to detect specific proteins in tissue sections. This allows for the identification and localization of different immune cell types (e.g., macrophages, T cells) and inflammatory molecules. For instance, IHC can be used to quantify the infiltration of CD68+ macrophages and CD3+ T cells in the colon of mice with colitis. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates or serum. mdpi.com This provides a quantitative measure of the inflammatory response.
Quantitative Polymerase Chain Reaction (qPCR): qPCR is used to measure the gene expression levels of inflammatory mediators. This can reveal the upregulation or downregulation of specific inflammatory pathways in response to peptide treatment. physiology.orgmdpi.com
Flow Cytometry: This technique is used to analyze the populations of immune cells in tissues or blood. It can identify and quantify different cell types based on their expression of specific surface markers (e.g., CD4, CD25, FoxP3 for regulatory T cells). nih.gov
Myeloperoxidase (MPO) Assay: MPO is an enzyme found predominantly in neutrophils, and its activity is often used as a marker of neutrophil infiltration into tissues. aging-us.comaai.org
These comprehensive assessment methods provide detailed insights into the mechanisms by which anti-inflammatory peptides exert their therapeutic effects in various preclinical models of inflammation. nih.gov
Future Directions and Emerging Research Avenues in Anti Inflammatory Peptides
Advanced Elucidation of AIP Mechanism Redundancy and Specificity
A deeper understanding of the mechanisms by which anti-inflammatory peptides exert their effects is crucial for their development as targeted therapeutics. A significant area of ongoing research is the elucidation of mechanism redundancy and specificity. Many endogenous peptides exhibit anti-inflammatory properties, and their actions can sometimes overlap, a phenomenon known as redundancy. nih.gov For instance, both aspirin-triggered lipoxins (ATL) and glucocorticoid-induced annexin (B1180172) 1 (ANXA1)-derived peptides can act on the lipoxin A4 receptor (ALXR/FPRL1) to inhibit the accumulation of polymorphonuclear neutrophils at inflammatory sites. nih.gov This suggests that distinct lipid and peptide anti-inflammatory pathways can converge on a single receptor to regulate inflammatory responses. nih.gov
Furthermore, the specificity of a peptide for its target receptor is a key determinant of its therapeutic window and potential side effects. Research into the melanocortin system has revealed that the anti-inflammatory actions of melanocortin peptides are not mediated by a single receptor. aai.org While the melanocortin 1 receptor (MC1-R) has long been implicated, studies in mice with a non-functional MC1-R have shown that these peptides still exert potent anti-inflammatory effects, suggesting the involvement of other receptors, such as the melanocortin 3 receptor (MC3-R). aai.orgwestminster.ac.uk This highlights the complexity of peptide-receptor interactions and the need for advanced techniques to dissect these pathways. Understanding this redundancy and specificity at a molecular level will enable the design of more precise and effective AIPs. frontiersin.org
Strategies for Optimizing Peptide Bioactivity and Pharmacological Performance
A major hurdle in the clinical translation of peptide therapeutics is their inherent limitations, such as poor stability and rapid clearance in the body. nih.govnih.gov To overcome these challenges, researchers are actively developing strategies to optimize the bioactivity and pharmacological performance of AIPs.
Novel Chemical Modifications and Conjugations for Enhanced Stability and Potency
Chemical modifications are a cornerstone of modern peptide drug development, aimed at improving stability, potency, and bioavailability. nih.govaurigeneservices.com These strategies often involve altering the peptide's structure to make it less susceptible to enzymatic degradation.
| Modification Strategy | Description | Benefit(s) |
| Cyclization | Forming a ring structure by linking the peptide's ends or amino acid side chains. aurigeneservices.combiosynth.com | Increases resistance to enzymatic degradation, enhances binding affinity and target specificity. nih.govaurigeneservices.combiosynth.com |
| D-Amino Acid Substitution | Replacing naturally occurring L-amino acids with their mirror-image D-amino acids. nih.govaurigeneservices.comamericanpeptidesociety.org | Enhances resistance to proteases, potentially improving oral bioavailability and potency. nih.govaurigeneservices.com |
| N-methylation | Adding a methyl group to the nitrogen atom in the peptide bond or at the N-terminus. biosynth.comamericanpeptidesociety.org | Increases stability and can improve other drug-like properties. biosynth.comamericanpeptidesociety.org |
| PEGylation | Conjugating polyethylene (B3416737) glycol (PEG) to the peptide. aurigeneservices.combiosynth.com | Increases the peptide's size, shielding it from degradation and reducing clearance, thereby extending its circulation time. aurigeneservices.combiosynth.com |
| Lipidation | Attaching lipid chains to the peptide. aurigeneservices.com | Enhances the peptide's ability to cross cell membranes. aurigeneservices.com |
| Stapled Peptides | Introducing hydrocarbon "staples" to cross-link amino acids, enforcing an α-helical structure. nih.govaurigeneservices.combiosynth.com | Stabilizes the peptide's structure, improves resistance to proteases, and can enhance intracellular delivery. nih.govaurigeneservices.combiosynth.com |
| Post-Translational Modifications | Incorporating modifications like phosphorylation, glycosylation, and acetylation. americanpeptidesociety.org | Can protect peptides from proteolytic cleavage and influence their biological activity. americanpeptidesociety.org |
These modifications can be used individually or in combination to tailor the properties of an AIP for a specific therapeutic application. mdpi.com
Development of Advanced Delivery Systems (e.g., Nanoparticle-Based Systems)
Encapsulating AIPs within advanced delivery systems, such as nanoparticles, offers another powerful approach to protect them from degradation and deliver them to the site of inflammation. nih.gov Nanoparticle-based systems can improve the therapeutic efficacy of AIPs while minimizing potential side effects. nih.govrsc.org
Various types of nanoparticles are being explored for AIP delivery, including:
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate peptides, providing controlled release and reducing the inflammatory response. nih.gov
Liposomes: These lipid-based vesicles can carry peptides and be modified with polymers like PEG to prolong circulation time and enhance accumulation in inflamed tissues. rsc.org
Metallic Nanoparticles: Gold (Au) nanoparticles, for instance, can be functionalized with peptides and used for targeted delivery. rsc.org
Hydrogels: These three-dimensional polymer networks can encapsulate peptides for sustained local delivery. nih.gov
For example, hollow PEGylated poly(N-isopropylacrylamide) (pNIPAM) nanoparticles have been successfully used to deliver the anti-inflammatory peptide KAFAK, suppressing pro-inflammatory cytokine expression in an ex vivo osteoarthritis model. researchgate.net Similarly, nanoparticles loaded with the peptide Ac2-26, an annexin A1 mimetic, have shown therapeutic efficacy in a mouse model of atherosclerosis. nih.gov The surface of these nanoparticles can also be modified with targeting moieties, such as the arginine-glycine-aspartic acid (RGD) peptide, to direct them specifically to inflamed tissues. rsc.org
High-Throughput Screening and Discovery Platforms for De Novo AIPs
The discovery of novel AIPs is being accelerated by the development of high-throughput screening (HTS) and discovery platforms. nih.gov These technologies allow for the rapid screening of large libraries of peptides to identify those with the desired anti-inflammatory activity. mdpi.comfrontiersin.org
One powerful HTS technique is phage display , where a library of peptides is expressed on the surface of bacteriophages. mdpi.com This allows for the selection of peptides that bind with high affinity to a specific molecular target involved in the inflammatory process. mdpi.com Another approach involves the combination of peptidomics with virtual screening . frontiersin.org Peptidomics is used to identify the complete set of peptides in a biological sample, such as a food hydrolysate, and then computational methods are used to predict which of these peptides are likely to have anti-inflammatory activity. frontiersin.org
For instance, a study on broccoli fermented by Lactobacillus strains used peptidomics to identify thousands of peptides, followed by virtual screening to pinpoint novel anti-inflammatory peptides. frontiersin.org The identified peptides were then synthesized and their ability to inhibit the release of inflammatory mediators was confirmed in cell-based assays. frontiersin.org Similarly, a novel technique combining "parallel peptide synthesis" and "de novo sequencing" has been developed to facilitate the high-throughput screening and structural validation of bioactive peptides. nih.gov
Exploration of Multi-Targeting Peptide Design for Complex Inflammatory Pathologies
Chronic inflammatory diseases, such as inflammatory bowel disease (IBD), are complex conditions involving multiple pro-inflammatory cytokines. biorxiv.orgbiorxiv.orgresearchgate.net Therefore, designing peptides that can simultaneously target multiple inflammatory pathways holds great promise for more effective therapies. biorxiv.orgbiorxiv.orgresearchgate.net
Computational, structure-guided design is a key strategy in developing these multi-targeting peptides. biorxiv.orgbiorxiv.orgresearchgate.net By analyzing the structures of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and their interactions with their receptors, researchers can design peptides that disrupt these interactions. biorxiv.orgbiorxiv.orgresearchgate.net For example, peptidic inhibitors have been computationally designed to block the activity of these pivotal cytokines in IBD. biorxiv.orgbiorxiv.orgresearchgate.net These designed peptides have been shown to effectively suppress the release of pro-inflammatory cytokines from both intestinal epithelial cells and macrophages. biorxiv.orgbiorxiv.orgresearchgate.net
Another approach is to create hybrid peptides by combining the active domains of different known anti-inflammatory or immunomodulatory peptides. frontiersin.org For instance, a hybrid peptide called LTA was designed by combining a fragment of the antimicrobial peptide LL-37 with a fragment of thymosin alpha 1. frontiersin.org This hybrid peptide demonstrated improved anti-inflammatory activity and was effective in a mouse model of intestinal inflammation. frontiersin.org
Integration of Artificial Intelligence and Machine Learning in AIP Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to AIPs is a rapidly growing area of research. mdpi.comkoreascience.kr ML models can be trained on large datasets of known AIPs and non-AIPs to predict the anti-inflammatory potential of new peptide sequences. frontiersin.orgmdpi.comkoreascience.kracs.org This computational approach can significantly accelerate the identification of promising AIP candidates, reducing the time and cost associated with experimental screening. frontiersin.orgkoreascience.kr
Several computational tools and predictors for AIPs have been developed, such as AISMPred, PreAIP, and others that utilize various ML algorithms like Random Forest, Extremely Randomized Trees, and deep learning models including Gated Recurrent Units (GRU) and Convolutional Neural Networks (CNNs). frontiersin.orgmdpi.comacs.orgmdpi.com These models use different features of the peptide sequences, such as amino acid composition, dipeptide composition, and physicochemical properties, to make their predictions. frontiersin.org
Repurposing of Existing Peptides for Anti-inflammatory Therapeutic Applications
Drug repurposing, the process of identifying new therapeutic uses for existing drugs, offers a promising strategy for accelerating the development of novel anti-inflammatory treatments. jcadonline.com This approach can reduce timelines and costs associated with de novo drug development. jcadonline.com For peptides like Anti-inflammatory peptide 1, which is a known inhibitor of phospholipase A2 (PLA2), this opens up possibilities for its application in a variety of inflammatory conditions where PLA2 plays a significant role. targetmol.comfrontiersin.org The inhibition of PLA2 is a key target in modulating inflammatory responses, as this enzyme is responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. acs.org
While specific studies on the repurposing of this compound are not yet widely available, the principle of targeting PLA2 is well-established in the context of various diseases. For instance, immunomodulatory drugs that affect PLA2 pathways have been investigated for their potential in treating conditions like tuberculosis. frontiersin.org Furthermore, the anti-inflammatory properties of various compounds are being explored for new applications in treating disorders such as alcohol and substance use disorders, where inflammation is a contributing factor. explorationpub.comnih.gov The exploration of existing anti-inflammatory drugs for new therapeutic indications is a growing field of research. frontiersin.org
Future research could focus on screening this compound against a panel of inflammatory disease models to identify new potential applications beyond its initially intended use. This could include autoimmune diseases, neuroinflammatory disorders, and other conditions where PLA2-mediated inflammation is a key pathological feature.
Investigation of Synergistic Effects of Peptide Combinations and Co-Administration with Existing Therapies
The combination of anti-inflammatory peptides with other therapeutic agents is a strategy being explored to enhance efficacy and reduce potential side effects. The investigation of synergistic effects, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key area of interest.
For a peptide such as this compound, which inhibits PLA2, co-administration with non-steroidal anti-inflammatory drugs (NSAIDs) could be a logical approach. NSAIDs typically target cyclooxygenase (COX) enzymes, which act downstream of PLA2 in the inflammatory cascade. plos.orgmdpi.com A study on the peptide Pep19-2.5 demonstrated a synergistic therapeutic effect when combined with ibuprofen (B1674241) in a mouse model of sepsis, suggesting that targeting different points in the inflammatory pathway can be beneficial. plos.orgnih.gov The combination of ibuprofen and aspirin (B1665792) with certain antibiotics has also shown synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The synergism between the peptide melittin (B549807) and PLA2 has been shown to enhance the disruption of cell membranes, which is a mechanism of action for some toxins. acs.org While this is in a different context, it highlights the potential for significant interactions between peptides and PLA2. Studies on other PLA2 inhibitors have also explored synergistic effects with other compounds. acs.org
Future research on this compound could involve in vitro and in vivo studies to assess its synergistic potential with various existing anti-inflammatory drugs. This could lead to the development of more potent and targeted combination therapies for a range of inflammatory conditions. The table below outlines potential combination therapies and their rationales.
| Therapeutic Agent | Mechanism of Action | Rationale for Combination with this compound |
| NSAIDs (e.g., Ibuprofen, Diclofenac) | Inhibit COX-1 and COX-2 enzymes | Dual blockade of the arachidonic acid pathway at both the PLA2 and COX levels could lead to a more potent anti-inflammatory effect. plos.orgmdpi.com |
| Corticosteroids | Inhibit PLA2 and other inflammatory pathways | Potential for additive or synergistic effects by targeting PLA2 through different mechanisms. |
| Other Anti-inflammatory Peptides | Various mechanisms (e.g., cytokine inhibition) | Combination of peptides with different targets could provide a multi-pronged approach to controlling inflammation. nih.gov |
Addressing Challenges in Peptide Production Yield and Scalability for Research
The translation of promising research peptides into clinical and widespread research use is often hampered by challenges in their production, specifically concerning yield and scalability. this compound is a synthetic oligopeptide, and its production would likely rely on methods such as Solid-Phase Peptide Synthesis (SPPS). bachem.comnih.gov
While SPPS is a powerful tool for creating custom peptides, it faces several challenges, especially as the scale of production increases:
High Cost of Raw Materials: The amino acid derivatives and reagents used in SPPS can be expensive. bachem.commanufacturingchemist.com
Solvent Waste: The process involves numerous washing and deprotection steps, which can generate significant amounts of chemical waste. bachem.com
Process Optimization for Scale-up: Scaling up peptide synthesis can be complex, with potential for decreased yield and purity if not properly optimized. manufacturingchemist.com
Hydrophobicity: Peptides containing hydrophobic amino acid residues can be challenging to synthesize and purify. rsc.org
To address these challenges, researchers are exploring several innovative approaches:
Green Chemistry Principles: The use of more environmentally friendly solvents and reagents is being investigated to reduce the environmental impact of peptide synthesis. explorationpub.comrsc.org
Novel Resin Technologies: The development of new solid supports, such as diethylene glycol-crosslinked polystyrene (DEG-PS) resins, aims to improve synthesis efficiency for difficult and hydrophobic peptide sequences. rsc.org
Hybrid and Convergent Synthesis Strategies: Combining chemical synthesis with enzymatic or recombinant methods, or synthesizing smaller peptide fragments that are then joined together, can improve efficiency and yield for larger peptides. manufacturingchemist.comaist.go.jp
Automation and Continuous Manufacturing: Automated synthesis platforms and continuous purification methods like multi-column countercurrent solvent gradient purification (MCSGP) are being developed to improve the scalability and cost-effectiveness of peptide production. bachem.commanufacturingchemist.com
The table below summarizes some of the key challenges and potential solutions in synthetic peptide production.
| Challenge | Description | Emerging Solutions |
| High Cost | Expensive protected amino acids, coupling reagents, and solvents. bachem.commanufacturingchemist.com | Use of less expensive starting materials, development of more efficient coupling reagents, and solvent recycling. aist.go.jp |
| Low Yield for Long/Complex Peptides | Incomplete reactions and side reactions can reduce the overall yield. | Optimized synthesis protocols, use of specialized resins, and fragment condensation strategies. rsc.orgaist.go.jp |
| Scalability | Difficulty in translating laboratory-scale synthesis to large-scale industrial production without loss of purity or yield. manufacturingchemist.com | Development of automated and continuous flow synthesis platforms, and improved purification techniques. bachem.commanufacturingchemist.com |
| Environmental Impact | Generation of large volumes of hazardous solvent waste. bachem.com | Implementation of green chemistry principles, including the use of greener solvents and reagents. explorationpub.comrsc.org |
The successful implementation of these emerging technologies will be crucial for making promising peptides like this compound more accessible and affordable for extensive research and potential therapeutic development.
Q & A
Q. What experimental criteria validate a peptide as "anti-inflammatory"?
Anti-inflammatory peptides (AIPs) are validated using in vitro and in vivo assays measuring cytokine modulation. For example, induction of anti-inflammatory cytokines (e.g., IL-10, TGF-β) or suppression of pro-inflammatory markers (e.g., TNF-α, IL-6) in immune cells like RAW 264.7 macrophages is a common criterion . In vivo models, such as murine inflammation assays, further confirm activity. Preprocessing steps, like removing non-amino acid residues (e.g., 'B', 'J', 'O') and applying redundancy filters (e.g., CD-HIT at 0.6 sequence identity), are critical for dataset reliability .
Q. What are standard assays for evaluating anti-inflammatory peptide efficacy?
- Cell viability assays (MTT): Ensure peptides are non-cytotoxic at tested concentrations (e.g., 1–25 µg/mL in RAW 264.7 cells) .
- Cytokine profiling: ELISA or multiplex assays quantify IL-10, TGF-β, or TNF-α levels post-treatment .
- T cell assays: Measure IFN-γ or IL-4 modulation in human/murine models .
- In silico validation: Tools like AntiFlamPred predict activity using sequence-based features, though experimental confirmation is essential .
Q. How are anti-inflammatory peptide datasets constructed for computational studies?
Datasets like AntiFlamPred compile peptides from published research and databases (e.g., IEDB), labeling them as positive (pAIPs) or negative (nAIPs) based on cytokine induction profiles. Redundancy reduction via CD-HIT (sequence identity thresholds ≤0.6) and manual curation to exclude ambiguous residues are standard steps . Limitations include sparse data for stricter thresholds (e.g., 0.3 identity), which may improve model credibility .
Advanced Research Questions
Q. How to resolve contradictions in anti-inflammatory peptide activity across studies?
Discrepancies often arise from differences in:
- Experimental models: Human vs. murine cell lines may show divergent cytokine responses .
- Peptide concentration: Sub-optimal dosing in viability assays (e.g., ≤25 µg/mL) may mask toxicity or efficacy .
- Data preprocessing: Inconsistent redundancy filters (e.g., 0.6 vs. 0.3 sequence identity thresholds) affect dataset quality .
Methodology: Perform meta-analyses controlling for variables like cell type, assay protocols, and preprocessing criteria. Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance for binding affinity alongside cytokine assays) .
Q. How to design experiments integrating in silico and in vitro approaches for novel AIP discovery?
- Step 1: Use sequence-based predictors (e.g., AntiFlamPred) to shortlist candidates from proteomic databases .
- Step 2: Validate via molecular dynamics simulations to assess membrane interactions (e.g., peptide orientation, lipid bilayer perturbations) .
- Step 3: Prioritize peptides with high computational scores for in vitro testing in LPS-induced inflammation models .
Note: Address false positives by incorporating structural features (e.g., α-helical content) into predictive models .
Q. What are the challenges in characterizing peptide-membrane interactions for anti-inflammatory mechanisms?
Key challenges include:
- Structural heterogeneity: Peptides may adopt multiple conformations in lipid bilayers, complicating NMR or crystallography .
- Membrane perturbation: Techniques like circular dichroism or fluorescence anisotropy are needed to quantify bilayer disruption .
- Dynamic resolution: Combine coarse-grained simulations (for long-timescale behavior) with atomic-level MD (for binding details) .
Methodology: Use hybrid approaches, such as cryo-EM for peptide localization and neutron reflectometry for membrane thickness changes .
Q. How to address variability in anti-inflammatory peptide responses across immune cell subtypes?
- Single-cell RNA sequencing: Identify receptor expression patterns (e.g., TNF-α vs. IL-10 receptors) in heterogeneous cell populations .
- Cohort stratification: Test peptides in primary cells from diverse donors to capture genetic/phenotypic variability .
- Mechanistic dissection: Use knockout models (e.g., IFN-γ⁻/⁻ mice) to isolate signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
